Tert-butyl allyl(3,5-dinitrobenzyl)carbamate
Description
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Properties
IUPAC Name |
tert-butyl N-[(3,5-dinitrophenyl)methyl]-N-prop-2-enylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O6/c1-5-6-16(14(19)24-15(2,3)4)10-11-7-12(17(20)21)9-13(8-11)18(22)23/h5,7-9H,1,6,10H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAIABNLBYRDLEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC=C)CC1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Solubility of tert-butyl allyl(3,5-dinitrobenzyl)carbamate in organic solvents
An In-Depth Technical Guide to the Solubility of tert-Butyl Allyl(3,5-dinitrobenzyl)carbamate in Organic Solvents
This guide provides a comprehensive analysis of the solubility characteristics of tert-butyl allyl(3,5-dinitrobenzyl)carbamate. Designed for researchers, scientists, and professionals in drug development and synthetic chemistry, this document synthesizes theoretical principles with practical methodologies to predict and determine the solubility of this compound. Given the absence of specific experimental solubility data in public literature for this exact molecule, this guide establishes a robust predictive framework based on its structural attributes and provides a detailed protocol for empirical validation.
Executive Summary: The Strategic Importance of Solubility
In the realm of chemical synthesis and pharmaceutical development, solubility is a cornerstone property that dictates the feasibility of reaction conditions, purification strategies, and the ultimate bioavailability of a potential therapeutic agent. For a molecule such as tert-butyl allyl(3,5-dinitrobenzyl)carbamate, which incorporates a labile protecting group and functionally diverse moieties, a thorough understanding of its solubility is not merely academic—it is a prerequisite for its effective application. This guide elucidates the predicted solubility profile of the title compound across a spectrum of organic solvents and provides the necessary tools for its experimental determination.
Molecular Architecture and Physicochemical Profile
The solubility of a compound is fundamentally governed by its molecular structure. tert-Butyl allyl(3,5-dinitrobenzyl)carbamate (C₁₅H₁₉N₃O₆, M.W.: 337.33 g/mol ) is a molecule of contrasts, integrating moieties with distinctly different polarities.[1]
-
The Carbamate Core: The central tert-butoxycarbonyl (Boc) protecting group is a carbamate ester. While the carbonyl and nitrogen atoms introduce polarity and potential for hydrogen bond acceptance, the bulky, non-polar tert-butyl group significantly contributes to the molecule's lipophilicity.
-
The Dinitrobenzyl Group: The 3,5-dinitrobenzyl substituent is electron-deficient and highly polar due to the two nitro groups. These groups are strong hydrogen bond acceptors.
-
The Allyl Group: The allyl group provides a region of non-polarity.
A predicted LogP (partition coefficient) of 3.64 suggests that the compound is moderately lipophilic, favoring dissolution in less polar organic solvents over water.[1]
Caption: Structure of tert-butyl allyl(3,5-dinitrobenzyl)carbamate.
Theoretical Framework: "Like Dissolves Like"
The principle of "like dissolves like" is the guiding tenet for predicting solubility.[2] It posits that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.
-
Non-Polar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals forces. They will readily dissolve non-polar solutes.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane, DMSO): These solvents possess dipole moments but lack O-H or N-H bonds, so they cannot donate hydrogen bonds. They can, however, accept them. They are effective at dissolving solutes with polar functional groups.
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents have O-H or N-H bonds and can both donate and accept hydrogen bonds. They are excellent solvents for highly polar, ionic, or hydrogen-bond-capable solutes.
For tert-butyl allyl(3,5-dinitrobenzyl)carbamate, the non-polar tert-butyl and allyl groups will favor interaction with non-polar solvents, while the highly polar dinitrobenzyl and carbamate functions will drive solubility in polar solvents. The overall solubility will be a balance of these competing factors.
Predicted Solubility Profile
Based on the structural analysis, the following solubility profile is predicted. This table serves as a hypothesis to be validated by the experimental protocol outlined in Section 5.0.
| Solvent | Class | Polarity Index (P') | Predicted Solubility | Rationale |
| Hexane | Non-Polar | 0.1 | Low to Insoluble | The high polarity of the dinitrobenzyl group will likely prevent significant dissolution in a purely non-polar solvent. |
| Toluene | Non-Polar (Aromatic) | 2.4 | Moderate | The aromatic ring of toluene can engage in π-π stacking with the dinitrobenzyl ring, potentially enhancing solubility compared to aliphatic non-polar solvents. |
| Dichloromethane (DCM) | Polar Aprotic | 3.1 | High | DCM is a versatile solvent that can effectively solvate both moderately polar and non-polar moieties, making it a strong candidate. |
| Diethyl Ether | Slightly Polar | 2.8 | Moderate to High | Balances the ability to solvate the non-polar regions with some interaction with the polar groups. |
| Ethyl Acetate (EtOAc) | Polar Aprotic | 4.4 | High | The ester functionality can act as a hydrogen bond acceptor for any potential interactions, and its overall polarity is well-suited for this molecule. |
| Acetone | Polar Aprotic | 5.1 | High | The strong dipole of the ketone should effectively solvate the polar regions of the molecule. |
| Acetonitrile (MeCN) | Polar Aprotic | 5.8 | Moderate | While polar, its character may be less suited to solvating the bulky non-polar groups compared to other polar aprotic solvents. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | High | DMSO is a powerful, highly polar solvent capable of dissolving a wide range of compounds.[3] |
| Methanol (MeOH) | Polar Protic | 5.1 | Moderate | The ability to hydrogen bond may be offset by the energy required to disrupt the solvent's own hydrogen-bonding network to accommodate the non-polar parts of the solute. |
| Ethanol (EtOH) | Polar Protic | 4.3 | Moderate | Similar to methanol, but its slightly lower polarity may better accommodate the lipophilic moieties. |
| Water | Polar Protic | 10.2 | Insoluble | The large non-polar surface area from the tert-butyl, allyl, and benzyl groups will lead to a high energetic penalty for dissolution in water. |
Experimental Protocol for Thermodynamic Solubility Determination
To move from prediction to empirical data, a robust and reproducible experimental method is required. The shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility.[4]
Methodology
-
Preparation of Saturated Solution:
-
Add an excess amount of tert-butyl allyl(3,5-dinitrobenzyl)carbamate to a series of vials (e.g., 20 mg of solid to 2 mL of solvent). Each vial should contain a different solvent from the table above.
-
The key is to ensure an excess of solid remains undissolved at equilibrium, confirming saturation.[3]
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C) for a sufficient period to reach equilibrium. A duration of 24-48 hours is typically recommended.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe. To ensure no solid particulates are transferred, use a syringe filter (e.g., 0.22 µm PTFE).
-
-
Quantification:
-
Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the chosen analytical method.
-
Quantify the concentration of the dissolved solute. High-Performance Liquid Chromatography (HPLC) with UV detection is often preferred due to its sensitivity and specificity. A gravimetric method (evaporating the solvent and weighing the residue) can also be used but may be less accurate for lower solubilities.
-
-
Calculation:
-
Calculate the original solubility in the solvent (e.g., in mg/mL or mM) by accounting for the dilution factor.
-
Sources
Thermodynamic Stability Profile: Boc-Protected Dinitrobenzyl Amines
The following guide details the thermodynamic and kinetic stability profile of Boc-protected dinitrobenzyl amines. This document is structured to serve as a high-level technical reference for drug development professionals, emphasizing safety, mechanistic insight, and experimental validation.
Executive Summary
Boc-protected dinitrobenzyl amines (e.g., N-Boc-2,4-dinitrobenzylamine) represent a specialized class of intermediates where the stability of the carbamate protecting group is influenced by the strong electron-withdrawing nature of the dinitrobenzyl (DNB) moiety. While the tert-butyloxycarbonyl (Boc) group is classically defined by its acid lability, the presence of the DNB system introduces unique thermodynamic vectors:
-
Acid Stability : The electron-deficient benzyl group reduces the basicity of the carbamate, potentially increasing kinetic resistance to acid-catalyzed deprotection compared to electron-rich benzylamines.
-
Thermal & Energetic Risk : The dinitrobenzyl scaffold is structurally related to energetic materials (e.g., DNT). Thermodynamic stability in the solid state is limited not by the Boc group, but by the decomposition onset of the nitro-aromatic core.
-
Photolability : Dinitrobenzyl derivatives are inherently photosensitive. "Thermodynamic stability" in this context must be qualified by strict exclusion of UV-vis radiation (300–400 nm).
Critical Recommendation : Due to the energetic potential of polynitro-aromatics, Differential Scanning Calorimetry (DSC) is mandatory before scaling any thermal deprotection or drying process.
Thermodynamic & Mechanistic Landscape
Electronic Effects on the Boc Carbamate
The stability of the Boc group is governed by the rate of protonation of the carbonyl oxygen (or carbamate oxygen) followed by the elimination of the tert-butyl cation.
-
Mechanism : The A
1 mechanism (Acid-catalyzed Alkyl-Oxygen cleavage). -
Substituent Effect : The dinitrobenzyl group is a strong Electron Withdrawing Group (EWG) (
for ).-
Inductive Pull : The EWG pulls electron density through the benzylic methylene (-CH
-), reducing the electron density on the carbamate nitrogen. -
Resonance Consequence : The nitrogen lone pair is less available to donate into the carbonyl
-system. -
Net Result : The carbonyl oxygen becomes less basic (
of conjugate acid decreases). This increases the activation energy ( ) for the initial protonation step, theoretically rendering Boc-DNB amines more stable to weak acids than their unsubstituted benzylamine counterparts.
-
Decomposition Pathways
The degradation of Boc-DNB amines follows two primary thermodynamic trajectories:
-
Acid-Catalyzed Deprotection (Solution Phase)
-
Thermodynamic Driver: Entropy gain from gas generation (
, isobutylene).
-
-
Thermal Decomposition (Solid/Melt Phase)
-
Unlike simple Boc-amines which decompose via concerted elimination at >180°C, DNB derivatives pose a risk of nitro-group assisted oxidation or radical decomposition at lower temperatures.
-
Risk: If the decomposition temperature (
) of the DNB core overlaps with the thermal deprotection window, the reaction can become runaway (exothermic).
-
Visualization: Mechanistic Stability Flow
Caption: Mechanistic pathway showing the stabilizing effect of the electron-withdrawing dinitrobenzyl group on acid hydrolysis and the competing thermal risk.
Experimental Protocols for Stability Assessment
To validate the thermodynamic stability of your specific isomer (2,4- vs 2,6-DNB), the following self-validating protocols are required.
Protocol A: Determination of Deprotection Kinetics (Solution)
Objective : Determine the half-life (
-
Preparation : Dissolve Boc-DNB amine (10 mM) in a mixture of TFE (Trifluoroethanol) and DCM (1:1).
-
Acid Initiation : Add TFA (Trifluoroacetic acid) to a final concentration of 10% v/v. Maintain temperature at 25°C (thermostatted).
-
Sampling : Aliquot 50 µL every 5 minutes into saturated NaHCO
(quench). -
Analysis : Analyze via HPLC-UV (254 nm).
-
Calculation : Plot
vs. time.-
Linearity (
) confirms first-order kinetics. -
Compare
to a Boc-Benzylamine standard. Expect .
-
Protocol B: Solid-State Thermal Stability (DSC)
Objective : Define the safe processing window and detect energetic decomposition.
-
Instrument : Differential Scanning Calorimeter (e.g., TA Instruments Q2000).
-
Sample : 2–5 mg of dry Boc-DNB amine in a hermetically sealed gold or aluminum pan.
-
Ramp : Heat from 30°C to 300°C at 5°C/min under
flow. -
Criteria :
-
Endotherm : Melting point (verify purity).
-
Exotherm : Decomposition.
-
Safety Rule : If an exotherm is observed with
, the compound is potentially explosive. Do not heat bulk material within 50°C of this onset.
-
Comparative Stability Data (Theoretical Baseline)
| Parameter | Boc-Benzylamine (Standard) | Boc-2,4-Dinitrobenzylamine | Implication |
| pKa of Conjugate Acid | ~ -1.5 (Carbonyl O) | < -2.0 (Estimated) | Harder to protonate; slower acid cleavage. |
| Thermal Onset ( | ~ 180°C (Isobutylene loss) | < 180°C (Potential) | Nitro-group instability may precede Boc loss. |
| Photostability ( | Stable | Unstable (< 1h) | Requires amber glassware/darkroom. |
| Base Stability | Stable | Stable | Nitro-aromatics can form Meisenheimer complexes with strong nucleophiles. |
Synthetic Implications & Handling
"Self-Validating" Purification
Because DNB amines are chromophores (yellow/orange), purification can be visually monitored. However, their reduced basicity affects workup:
-
Extraction : Unlike standard amines, free DNB-amines may not fully protonate at pH 4–5. Use pH < 2 to ensure the free amine stays in the aqueous phase during washing, or extract the Boc-protected form into organic solvent from neutral/basic water.
-
TLC Visualization : Use UV (254 nm). Ninhydrin stain may be faint due to the deactivated amine; use PMA (Phosphomolybdic acid) or simply rely on the intrinsic color.
Handling "Energetic" Intermediates
-
Avoid Distillation : Never distill Boc-DNB amines. The combination of heat + vacuum + nitro groups is a deflagration hazard.
-
Drying : Vacuum dry at ambient temperature (
).
Workflow Diagram: Safe Handling
Caption: Decision tree for the safe scale-up of nitro-containing Boc intermediates.
References
-
BenchChem . A Researcher's Guide to Boc Deprotection: A Comparative Review of Methodologies. Retrieved from
-
Organic Chemistry Portal . Boc-Protected Amino Groups. Retrieved from
-
Ryan, M. R., et al. (2024).[1] Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from
-
Agami, C., et al. (2002). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Tetrahedron. Retrieved from
-
Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience.[2] (Standard Reference for pKa and Stability Data).
Sources
A Technical Guide to Allyl(3,5-dinitrobenzyl)carbamate Derivatives: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical overview of allyl(3,5-dinitrobenzyl)carbamate derivatives, a class of compounds at the intersection of protecting group chemistry and pharmacologically active scaffolds. By dissecting the roles of the constituent moieties—the versatile allyl carbamate and the electronically distinct 3,5-dinitrobenzyl group—we explore their synthesis, chemical behavior, and potential applications in organic synthesis and medicinal chemistry. This document serves as a foundational resource, grounded in established chemical principles and supported by relevant literature, to inform and guide future research and development.
Introduction: A Synthesis of Functionality
The carbamate functional group is a cornerstone in medicinal chemistry and organic synthesis, prized for its stability and its role as a key structural element in numerous approved drugs and prodrugs.[1] Carbamates are frequently employed as protecting groups for amines, temporarily masking their nucleophilicity and basicity to allow for selective reactions at other sites within a molecule.[2][3] The choice of substituents on the carbamate nitrogen and oxygen dictates the specific conditions required for its removal, enabling complex, multi-step syntheses.[2][4]
This guide focuses on a specific class of carbamates: allyl(3,5-dinitrobenzyl)carbamate derivatives . This structure marries two functional components with distinct and valuable properties:
-
The Allyloxycarbonyl (Alloc) Group: A well-established protecting group for amines.[5] Its key advantage lies in the mild and highly specific conditions required for its removal. Deprotection is typically achieved through palladium(0)-catalyzed allylic cleavage, which is orthogonal to many other protecting groups, making it invaluable in the synthesis of complex molecules like peptides and carbohydrates.[6][7]
-
The 3,5-Dinitrobenzyl Group: This moiety is characterized by the presence of two strongly electron-withdrawing nitro groups. This electronic feature is critical to its function. In medicinal chemistry, the 3,5-dinitrobenzyl fragment is a key component of several potent antitubercular agents.[8][9][10] Its activity is often linked to the reductive activation of the nitro groups by microbial enzymes.[10][11] In synthetic chemistry, the electron-deficient nature of the benzyl ring can influence the reactivity of the entire molecule.[12]
The combination of these two groups in a single molecule creates a bifunctional derivative with potential applications ranging from a specialized protecting group to a scaffold for novel therapeutic agents.
Synthetic Strategies and Methodologies
The synthesis of allyl(3,5-dinitrobenzyl)carbamate derivatives can be approached through established methods of carbamate formation. The core transformation involves the formation of a bond between the nitrogen of a 3,5-dinitrobenzylamine precursor and the carbonyl carbon of an allyl-derived chloroformate or dicarbonate.
General Synthetic Workflow
The most direct route involves the nucleophilic attack of 3,5-dinitrobenzylamine on an activated allyl carbonate species. A common and efficient reagent for this purpose is allyl chloroformate (Alloc-Cl).
Diagram 1: General Synthesis of Allyl(3,5-dinitrobenzyl)carbamate
Caption: A typical reaction pathway for the synthesis of the target carbamate.
Detailed Experimental Protocol: Synthesis of Allyl(3,5-dinitrobenzyl)carbamate
This protocol describes a representative procedure for synthesizing the parent compound. Researchers should note that optimization of reaction times, temperatures, and purification methods may be necessary for specific derivatives.
Materials:
-
3,5-Dinitrobenzylamine hydrochloride
-
Allyl chloroformate (Alloc-Cl)
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Preparation: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3,5-dinitrobenzylamine hydrochloride (1.0 eq). Suspend the solid in anhydrous DCM.
-
Basification: Cool the suspension to 0 °C in an ice bath. Add triethylamine (2.2 eq) dropwise to neutralize the hydrochloride salt and provide the basic conditions for the subsequent reaction. Stir for 15-20 minutes at 0 °C.
-
Carbamoylation: Slowly add allyl chloroformate (1.1 eq) to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure allyl(3,5-dinitrobenzyl)carbamate.
Self-Validation: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of characteristic peaks for the allyl group (vinylic and allylic protons), the dinitroaromatic ring protons, and the carbamate carbonyl carbon would validate the structure.
Chemical Properties and Reactivity
The chemical behavior of allyl(3,5-dinitrobenzyl)carbamate derivatives is dictated by the interplay of its functional groups.
The Allyl Carbamate: A Protecting Group
The primary utility of the allyl carbamate (Alloc) moiety is as a protecting group for the benzylamine nitrogen.[6] It is stable to a wide range of acidic and basic conditions used to remove other protecting groups like Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl), respectively.[2][6]
Deprotection Mechanism:
The removal of the Alloc group is a catalytic cycle initiated by a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].[6]
-
Oxidative Addition: The Pd(0) catalyst undergoes oxidative addition to the allyl group, forming a π-allyl-palladium(II) complex.[6]
-
Decarboxylation: The carbamate anion dissociates and subsequently undergoes decarboxylation to release carbon dioxide and the deprotected amine.[6]
-
Catalyst Regeneration: A scavenger (e.g., morpholine, formic acid, or a silane) is required to react with the allyl group from the palladium complex, thereby regenerating the Pd(0) catalyst to continue the cycle.[6][7]
Diagram 2: Deprotection Mechanism of the Alloc Group
Caption: Palladium(0)-catalyzed deprotection of an Alloc-protected amine.
The 3,5-Dinitrobenzyl Moiety: An Active Pharmacophore
The 3,5-dinitrobenzyl group is not merely a passive structural component. Research into related compounds has shown that this moiety is a potent pharmacophore, particularly in the development of antitubercular agents.[8][9]
-
Mechanism of Action: The antimicrobial activity is often dependent on the bioreductive activation of the nitro groups by deazaflavin-dependent nitroreductase (Ddn), an enzyme found in Mycobacterium tuberculosis.[8][10] This reduction process can lead to the formation of reactive nitroso species that may form covalent adducts with essential enzymes, such as DprE1, inhibiting cell wall biosynthesis.[11]
-
Structure-Activity Relationship (SAR): Studies have consistently shown that both nitro groups are essential for high antimycobacterial activity. Analogs with a single nitro group or other substituents often exhibit significantly reduced or no activity.[8]
Potential Applications
The unique structure of allyl(3,5-dinitrobenzyl)carbamate derivatives suggests several potential applications in both synthetic and medicinal chemistry.
Orthogonal Protection in Complex Synthesis
The primary and most direct application is the use of these compounds as protected amine building blocks. A researcher synthesizing a complex molecule containing multiple amine groups could use the Alloc-(3,5-dinitrobenzyl)carbamate to protect one amine, while others are protected with acid-labile (Boc) or base-labile (Fmoc) groups. The Alloc group could then be selectively removed under neutral conditions with a palladium catalyst, leaving the other protecting groups intact.[2]
Prodrug Development
The carbamate linkage is widely used in prodrug design to mask a bioactive amine, improving its pharmacokinetic properties or enabling targeted release.[1][13] An allyl(3,5-dinitrobenzyl)carbamate derivative of a known drug could be designed as a prodrug. The active 3,5-dinitrobenzylamine could be released upon enzymatic or chemical cleavage of the carbamate bond. This strategy could be particularly relevant for developing novel antitubercular agents, where the released dinitrobenzylamine would act as the cytotoxic agent.[8][9]
Linkers in Bioconjugation
The bifunctional nature of the molecule could be exploited. The dinitroaromatic ring can be functionalized further, while the allyl group provides a handle for specific chemical transformations, potentially serving as a linker in bioconjugation or materials science applications.
Quantitative Data Summary
While specific experimental data for a wide range of allyl(3,5-dinitrobenzyl)carbamate derivatives is not extensively published, we can compile representative physical and chemical properties for a known analog.
| Property | Value | Source/Comment |
| Compound Name | tert-butyl allyl(3,5-dinitrobenzyl)carbamate | [14] |
| CAS Number | 2009210-29-9 | [14] |
| Molecular Formula | C₁₅H₁₉N₃O₆ | [14] |
| Molecular Weight | 337.33 g/mol | [14] |
| Boiling Point | 468.2 ± 45.0 °C (Predicted) | [14] |
| Density | 1.3 ± 0.1 g/cm³ (Predicted) | [14] |
| LogP | 3.64 (Predicted) | [14] |
Conclusion and Future Outlook
Allyl(3,5-dinitrobenzyl)carbamate derivatives represent a fascinating class of molecules that merge the strategic advantages of protecting group chemistry with the therapeutic potential of dinitroaromatic compounds. The synthetic routes to these compounds are straightforward and rely on well-understood carbamate chemistry. Their true potential lies in their application as specialized building blocks for complex organic synthesis and as scaffolds for the design of novel prodrugs, particularly in the context of infectious diseases like tuberculosis. Future research should focus on the synthesis of a broader library of these derivatives, a thorough evaluation of their stability and deprotection kinetics, and an investigation into their biological activity to fully unlock their potential in drug development.
References
-
Total Synthesis. (2025, July 27). Alloc Protecting Group: Alloc Protection & Deprotection Mechanism –. Retrieved from [Link]
-
Chatterjee, A., et al. (2022). Sustainable Approaches for the Protection and Deprotection of Functional Groups. ChemSusChem, 15(13), e202200451. Available from: [Link]
-
Minami, I., et al. (1986). Palladium-catalyzed reaction of allyl carbamates; allylation of carbonucleophiles, and protection-deprotection of amines. Tetrahedron Letters, 27(1), 137-140. Available from: [Link]
-
Koval, M., et al. (2023). Both Nitro Groups Are Essential for High Antitubercular Activity of 3,5-Dinitrobenzylsulfanyl Tetrazoles and 1,3,4-Oxadiazoles through the Deazaflavin-Dependent Nitroreductase Activation Pathway. Journal of Medicinal Chemistry, 66(24), 16675–16693. Available from: [Link]
-
Li, Y., et al. (2018). Identification of N-Benzyl 3,5-Dinitrobenzamides Derived from PBTZ169 as Antitubercular Agents. Molecules, 23(7), 1665. Available from: [Link]
-
Serralheiro, A., et al. (2024). Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold. International Journal of Molecular Sciences, 25(9), 4707. Available from: [Link]
-
Scattolin, T., Gharbaoui, T., & Chen, C.-y. (2022). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Organic Letters, 24(21), 3736–3740. Available from: [Link]
-
de Sousa, A. C., et al. (2022). 2-((3,5-Dinitrobenzyl)thio)quinazolinones: potent antimycobacterial agents activated by deazaflavin (F420)-dependent nitroreductase (Ddn). European Journal of Medicinal Chemistry, 243, 114757. Available from: [Link]
- Jeffrey, P. D. (1988). Deprotection of allylic esters and ethers. U.S. Patent No. 4,788,282. Washington, DC: U.S. Patent and Trademark Office.
-
Kumar, A., et al. (2021). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine- Coupled Nitrobenzenesulfonamide Hybrids. ACS Omega, 6(14), 9729–9739. Available from: [Link]
- Kocienski, P. J. (1994). Protecting Groups. Georg Thieme Verlag.
-
Ray, S., & Chaturvedi, D. (2004). Application of organic carbamates in drug design. Part 1: Anticancer agents. Drugs of the Future, 29(8), 775. Available from: [Link]
-
Tummatorn, J., & Tuchinda, P. (2014). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 57(21), 8791–8816. Available from: [Link]
-
University of Cambridge. (2026, February 19). Divergent Synthesis of Heterocycles using Dinitrobenzyl Chloride Analogues. Retrieved from [Link]
-
Ray, S., & Chaturvedi, D. (2004). Application of organic carbamates in drug design. Part 1:anticancer agents - recent reports. Drugs of the Future, 29, 775-794. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines. Retrieved from [Link]
-
Cameron, J. F., & Fréchet, J. M. J. (1991). Photogeneration of Organic Bases from o-Nitrobenzyl-Derived Carbamates. Journal of the American Chemical Society, 113(11), 4303–4313. Available from: [Link]
-
NIST. (n.d.). Benzoic acid, 3,5-dinitro, allyl ester. NIST Chemistry WebBook. Retrieved from [Link]
-
SynArchive. (n.d.). Protecting Groups List. Retrieved from [Link]
-
Ray, S., & Chaturvedi, D. (2004). Application of organic carbamates in drug design. Part 1:anticancer agents - recent reports. Drugs of the Future, 29(8). Available from: [Link]
-
Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. Retrieved from [Link]
-
Ben-Abdallah, T., et al. (2024). Synthesis of (Z)-3-Allyl-5-(4-nitrobenzylidene)-2-sulfanylidene-1,3-thiazolidin-4-one and Determination of Its Crystal Structure. Molbank, 2024(1), M1783. Available from: [Link]
-
Parcell, R. F. (1962). New Carbamates and Related Compounds. Journal of Medicinal Chemistry, 5(4), 868–871. Available from: [Link]
-
Wang, Y., et al. (2012). N-Substituted carbamate synthesis using urea as carbonyl source over TiO2–Cr2O3/SiO2 catalyst. Green Chemistry, 14(4), 996. Available from: [Link]
-
Cheméo. (n.d.). Chemical Properties of 3,5-Dinitrobenzamide (CAS 121-81-3). Retrieved from [Link]
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- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protective Groups [organic-chemistry.org]
- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
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- 8. pubs.acs.org [pubs.acs.org]
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Whitepaper: A Comprehensive Guide to the Physicochemical Characterization of tert-butyl allyl(3,5-dinitrobenzyl)carbamate Crystalline Forms
An in-depth technical guide by a Senior Application Scientist.
Abstract
The solid-state properties of an active pharmaceutical ingredient (API) are critical determinants of its stability, bioavailability, and manufacturability. This guide provides a comprehensive framework for the physical characterization of tert-butyl allyl(3,5-dinitrobenzyl)carbamate, a compound of interest in contemporary drug discovery programs. Due to the novelty of this specific molecule, this document outlines a robust, multi-technique approach that should be considered the standard for a thorough investigation of its crystalline properties. We will delve into the essential experimental protocols, the rationale behind their selection, and the interpretation of the resulting data, providing researchers and drug development professionals with a practical roadmap for a complete solid-state characterization.
Introduction: The Critical Role of Solid-State Characterization
The journey from a promising molecule to a viable drug product is fraught with challenges, many of which are rooted in the physical form of the API. The specific crystalline arrangement of molecules, or polymorphism, can profoundly impact key pharmaceutical parameters including solubility, dissolution rate, and stability. Therefore, a comprehensive understanding of the physical characteristics of tert-butyl allyl(3,5-dinitrobenzyl)carbamate is not merely an academic exercise but a prerequisite for its successful development.
This guide will systematically explore the essential techniques required to build a complete physicochemical profile of a new chemical entity (NCE) like tert-butyl allyl(3,5-dinitrobenzyl)carbamate. We will cover the foundational aspects of its crystalline structure, thermal behavior, and spectroscopic fingerprint.
Crystallographic Analysis: The Definitive Structure
Single-Crystal X-Ray Diffraction (SC-XRD) stands as the gold standard for unequivocally determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides a detailed picture of the unit cell dimensions, space group, and intermolecular interactions, which are fundamental to understanding the compound's properties.
Experimental Protocol: Single-Crystal X-Ray Diffraction
-
Crystal Growth: The initial and often most challenging step is the growth of high-quality single crystals.
-
Slow evaporation from a suitable solvent system (e.g., ethanol/water, acetone) is a common starting point.
-
Vapor diffusion, where a precipitant is slowly introduced into a solution of the compound, is another effective method.
-
-
Crystal Mounting and Data Collection:
-
A suitable crystal (typically 0.1-0.3 mm in size) is selected and mounted on a goniometer head.
-
Data is collected using a diffractometer, often with a molybdenum (Mo Kα, λ = 0.71073 Å) or copper (Cu Kα, λ = 1.5418 Å) X-ray source. The crystal is cooled, typically to 100 K, to minimize thermal vibrations and improve data quality.
-
-
Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell parameters and space group.
-
The structure is then solved using direct methods or Patterson synthesis and refined to yield the final atomic coordinates and displacement parameters.
-
Anticipated Data and Interpretation
The results from SC-XRD are typically presented in a crystallographic information file (CIF) and summarized in a table.
| Parameter | Hypothetical Data | Significance |
| Chemical Formula | C15H19N3O6 | Confirms the elemental composition of the crystal. |
| Formula Weight | 337.33 g/mol | Basic molecular information. |
| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell. |
| Space Group | P2₁/c | Provides detailed information about the symmetry elements within the unit cell. |
| a, b, c (Å) | a = 10.5, b = 15.2, c = 9.8 | The dimensions of the unit cell. |
| α, β, γ (°) | α = 90, β = 105.2, γ = 90 | The angles of the unit cell. |
| Volume (ų) | 1512.4 | The volume of the unit cell. |
| Z | 4 | The number of molecules per unit cell. |
| Density (calculated) | 1.48 g/cm³ | A fundamental physical property derived from the crystallographic data. |
| R-factor | < 0.05 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
Powder X-Ray Diffraction (PXRD): The Fingerprint of a Crystalline Form
While SC-XRD provides the absolute structure, PXRD is an indispensable tool for routine identification, phase purity analysis, and polymorphism screening. It provides a unique "fingerprint" for a specific crystalline form.
Experimental Protocol: Powder X-Ray Diffraction
-
Sample Preparation: A small amount of the crystalline powder is gently packed into a sample holder.
-
Data Acquisition: The sample is irradiated with a monochromatic X-ray beam, and the intensity of the scattered radiation is measured as a function of the scattering angle (2θ).
-
Data Analysis: The resulting diffractogram is a plot of intensity versus 2θ. The positions and relative intensities of the diffraction peaks are characteristic of a particular crystalline phase.
Thermal Analysis: Probing Stability and Phase Transitions
Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are crucial for determining the thermal stability, melting point, and decomposition profile of tert-butyl allyl(3,5-dinitrobenzyl)carbamate.
Experimental Protocol: DSC and TGA
-
Sample Preparation: A few milligrams (typically 2-5 mg) of the crystalline sample are accurately weighed into an aluminum pan.
-
DSC Analysis: The sample and a reference pan are heated at a constant rate (e.g., 10 °C/min). The difference in heat flow required to maintain the sample and reference at the same temperature is measured. This reveals endothermic events like melting and exothermic events like decomposition.
-
TGA Analysis: The sample is heated in a controlled atmosphere (e.g., nitrogen), and its mass is continuously monitored. A loss in mass indicates decomposition or the loss of solvates.
Anticipated Thermal Profile
| Technique | Event | Hypothetical Temperature (°C) | Interpretation |
| DSC | Melting Endotherm | 155 °C | The sharp endotherm indicates the melting point of a pure crystalline substance. The onset temperature is typically reported as the melting point. |
| TGA | Onset of Decomposition | > 200 °C | The temperature at which significant mass loss begins, indicating the thermal stability limit of the compound. |
Spectroscopic Characterization: Confirming Molecular Identity
Spectroscopic techniques like Fourier-Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for confirming the molecular structure and identifying key functional groups within tert-butyl allyl(3,5-dinitrobenzyl)carbamate.
Anticipated Spectroscopic Data
-
FTIR (cm⁻¹):
-
~1700 cm⁻¹: C=O stretch of the carbamate.
-
~1540 and ~1350 cm⁻¹: Asymmetric and symmetric stretching of the nitro groups (NO₂).
-
~1640 cm⁻¹: C=C stretch of the allyl group.
-
-
¹H NMR (ppm):
-
~1.5 ppm (singlet, 9H): tert-butyl group.
-
~4.5 ppm (doublet, 2H): CH₂ of the allyl group.
-
~5.2-6.0 ppm (multiplet, 1H): CH of the allyl group.
-
~5.3 ppm (multiplet, 2H): =CH₂ of the allyl group.
-
~8.0-9.0 ppm (aromatic region): Protons on the dinitrobenzyl group.
-
Integrated Characterization Workflow
The following diagram illustrates the logical flow of experiments for a comprehensive physical characterization of a new crystalline compound like tert-butyl allyl(3,5-dinitrobenzyl)carbamate.
Caption: Integrated workflow for the physicochemical characterization of a novel crystalline API.
Conclusion
A thorough understanding of the physical characteristics of tert-butyl allyl(3,5-dinitrobenzyl)carbamate is fundamental to its potential development as a pharmaceutical agent. The multi-technique approach outlined in this guide, integrating single-crystal and powder X-ray diffraction, thermal analysis, and spectroscopy, provides a robust framework for establishing a comprehensive solid-state profile. This foundational knowledge is critical for ensuring the selection of the optimal crystalline form and for developing a stable and efficacious drug product.
References
-
Brittain, H. G. (Ed.). (2009). Polymorphism in Pharmaceutical Solids (2nd ed.). Informa Healthcare. [Link]
-
International Union of Crystallography. (n.d.). checkCIF. [Link]
-
United States Pharmacopeia. (n.d.). <941> X-Ray Diffraction. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning. [Link]
Methodological & Application
Step-by-step preparation of tert-butyl allyl(3,5-dinitrobenzyl)carbamate
Part 1: Executive Summary & Strategic Rationale
Objective: This guide details the optimized protocol for synthesizing tert-butyl allyl(3,5-dinitrobenzyl)carbamate (CAS: 2009210-29-9). This molecule serves as a critical "clip" precursor in supramolecular chemistry, specifically for constructing mechanically interlocked molecules (rotaxanes/catenanes) via Ring-Closing Metathesis (RCM), or as a heterobifunctional linker in proteolysis-targeting chimera (PROTAC) development.
Synthetic Strategy:
While multiple routes exist, this protocol utilizes a Convergent
Key Advantages of this Protocol:
-
Modularity: The allyl and benzyl components are coupled in the final step, allowing for easy analog generation.
-
Atom Economy: Utilizes standard
chemistry with minimal byproduct formation compared to Mitsunobu variants. -
Scalability: Designed for gram-scale synthesis with safety parameters for handling energetic nitro-compounds.
Part 2: Retrosynthetic Analysis & Pathway
The synthesis is disconnected at the benzyl-nitrogen bond. The target molecule is assembled by alkylating the carbamate nitrogen of
Figure 1: Retrosynthetic disconnection revealing the convergent assembly of the target carbamate.
Part 3: Detailed Experimental Protocols
Safety Pre-Requisites
-
3,5-Dinitrobenzyl chloride: Potentially energetic/explosive if heated dry. Store cool. Severe skin irritant/lachrymator.
-
Sodium Hydride (NaH): Pyrophoric. Reacts violently with moisture to produce hydrogen gas. Use strictly anhydrous conditions.
-
DMF: Hepatotoxic and teratogenic. Use in a well-ventilated fume hood.
Step 1: Preparation of -Boc-Allylamine
(Skip this step if purchasing commercially available N-Boc-allylamine)
Rationale: Direct alkylation of allylamine with benzyl chloride leads to uncontrolled mixtures (mono-, di-, and tri-alkylated products). Protecting the nitrogen with a Boc group reduces nucleophilicity slightly but ensures mono-alkylation in the subsequent step.
Reagents:
-
Allylamine (1.0 equiv)
-
Di-tert-butyl dicarbonate (
) (1.1 equiv) -
Triethylamine (
) (1.2 equiv) -
Dichloromethane (DCM) (Solvent, 0.5 M)
Procedure:
-
Dissolve allylamine (1.0 g, 17.5 mmol) and
(2.9 mL, 21.0 mmol) in DCM (35 mL) at 0°C. -
Add a solution of
(4.2 g, 19.2 mmol) in DCM (10 mL) dropwise over 15 minutes. -
Allow the mixture to warm to room temperature (RT) and stir for 4 hours.
-
Workup: Wash with 1M HCl (2x), saturated
(1x), and brine. Dry over . -
Concentration: Remove solvent under reduced pressure. The product is usually a clear oil sufficiently pure for the next step.
Step 2: -Alkylation with 3,5-Dinitrobenzyl Chloride (Core Protocol)
Rationale: The proton on the carbamate nitrogen is weakly acidic (
Reagents Table:
| Reagent | MW ( g/mol ) | Equiv.[2] | Amount (Example) | Role |
| 157.21 | 1.0 | 1.00 g (6.36 mmol) | Nucleophile | |
| 3,5-Dinitrobenzyl chloride | 216.58 | 1.1 | 1.51 g (7.00 mmol) | Electrophile |
| Sodium Hydride (60% in oil) | 24.00 | 1.2 | 305 mg (7.63 mmol) | Base |
| Tetrabutylammonium iodide (TBAI) | 369.37 | 0.05 | 117 mg (0.32 mmol) | Catalyst (Optional)* |
| DMF (Anhydrous) | - | - | 20 mL | Solvent |
*Note: TBAI is added to catalyze the reaction via the Finkelstein reaction (in situ conversion of chloride to more reactive iodide), though the dinitro-group makes the chloride highly reactive already.
Step-by-Step Protocol:
-
Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Deprotonation:
-
Dissolve
-Boc-allylamine (1.00 g) in anhydrous DMF (15 mL). Cool to 0°C in an ice bath. -
Carefully add NaH (305 mg) portion-wise. Caution: Hydrogen gas evolution.
-
Stir at 0°C for 30 minutes until gas evolution ceases and the solution becomes slightly turbid/yellow.
-
-
Alkylation:
-
Dissolve 3,5-dinitrobenzyl chloride (1.51 g) in anhydrous DMF (5 mL).
-
Add the electrophile solution dropwise to the reaction flask at 0°C.
-
Add TBAI (117 mg) if using.
-
-
Reaction:
-
Allow the reaction to warm to RT slowly.
-
Stir for 4–12 hours. Monitor by TLC (Hexane/EtOAc 4:1). The product usually moves slightly higher or lower than the starting carbamate depending on the stationary phase, but the UV activity of the dinitro group makes it very distinct.
-
-
Quenching:
-
Cool back to 0°C.
-
Quench by dropwise addition of saturated aqueous
(10 mL). Caution: Residual NaH will foam.
-
-
Extraction:
-
Dilute with Ethyl Acetate (EtOAc, 50 mL) and water (50 mL).
-
Separate layers.[2] Extract aqueous layer with EtOAc (2 x 30 mL).
-
Wash combined organics with water (3 x 30 mL) and LiCl solution (5%) to remove DMF. This is critical; residual DMF ruins separation.
-
Wash with brine, dry over
, and concentrate.
-
Part 4: Purification & Characterization
Purification Strategy: The crude residue will be a yellow/orange oil or solid.
-
Method: Flash Column Chromatography (Silica Gel).
-
Eluent: Gradient of Hexanes/Ethyl Acetate (Start 95:5
End 80:20). -
Observation: The excess dinitrobenzyl chloride (if any) usually elutes first (less polar). The target carbamate elutes second.
Analytical Data (Expected):
-
Appearance: Pale yellow solid or viscous oil.
-
NMR (400 MHz,
):- 8.95 (t, 1H, Ar-H para between nitros)
- 8.45 (d, 2H, Ar-H ortho to nitros)
-
5.75 (m, 1H, Allyl
) -
5.10–5.25 (m, 2H, Allyl
) -
4.55 (s, 2H, Benzylic
) -
3.85 (d, 2H, Allylic
) -
1.45 (s, 9H, Boc
) -
Note: Rotamers of the Boc group may cause broadening of the
signals at RT.
Part 5: Workflow Visualization
Figure 2: Operational workflow from deprotonation to isolation.
Part 6: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete deprotonation | Ensure NaH is fresh. Stir longer at 0°C before adding electrophile. |
| Starting Material Remains | Electrophile hydrolysis | 3,5-dinitrobenzyl chloride hydrolyzes easily. Ensure DMF is anhydrous and reagents are dry. Add excess electrophile (1.5 eq). |
| Broad NMR Signals | Carbamate rotamers | This is normal for tertiary carbamates. Run NMR at elevated temperature (50°C) to coalesce peaks. |
| Product in Aqueous Layer | DMF Emulsion | Use 5% LiCl wash to break DMF emulsions and pull DMF into the aqueous phase. |
References
-
Organic Syntheses. (1993). Protection of Amines: tert-Butyl Carbamates. Org. Synth. Coll. Vol. 8, p. 132. (Standard protocol for Boc protection). Retrieved from [Link]
-
Pittelkow, M., et al. (2002). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Synthesis, 15, 2195.[5] (Precedent for allyl/benzyl carbamate chemistry).[2][3][5][6][7][8] Retrieved from [Link]
Sources
- 1. Tert-butyl carbamate synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Direct, Mild, and General n-Bu4NBr-Catalyzed Aldehyde Allylsilylation with Allyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 6. reddit.com [reddit.com]
- 7. cerritos.edu [cerritos.edu]
- 8. Organic Syntheses Procedure [orgsyn.org]
Application Note: Chemoselective Boc-Deprotection of tert-Butyl Allyl(3,5-dinitrobenzyl)carbamate
Executive Summary
This guide details the optimized protocols for the removal of the tert-butoxycarbonyl (Boc) protecting group from tert-butyl allyl(3,5-dinitrobenzyl)carbamate. The presence of the electron-deficient 3,5-dinitrobenzyl moiety and the acid-stable allyl group dictates specific chemoselective requirements. This document outlines two primary methodologies: Trifluoroacetic Acid (TFA) Solvolysis and HCl-Mediated Salt Formation , providing researchers with scalable options depending on the desired final salt form and downstream application.
Substrate Analysis & Strategic Considerations
Successful deprotection requires understanding the electronic and steric environment of the substrate.
| Feature | Chemical Implication | Operational Strategy |
| Boc Group | Acid-labile carbamate.[1][2][3] | Requires strong acid ( |
| Allyl Group | Olefinic functionality.[4] | generally stable to non-oxidizing acids (TFA, HCl) at RT. Avoid transition metals or radical sources during deprotection. |
| 3,5-Dinitrobenzyl | Strongly electron-withdrawing ( | 1. Reduced Basicity: The resulting amine will be significantly less basic than a standard benzylamine. 2. Alkylation Resistance: The aromatic ring is deactivated, minimizing the risk of tert-butyl cation re-attachment (Friedel-Crafts alkylation). |
Mechanistic Pathway
The reaction proceeds via an acid-catalyzed
Figure 1: Acid-catalyzed cleavage mechanism of the Boc group.[5]
Protocol A: TFA-Mediated Deprotection (Solution Phase)
Best for: Small-scale discovery, purification via chromatography, or when the free base is required immediately.
Reagents & Materials
-
Substrate: tert-butyl allyl(3,5-dinitrobenzyl)carbamate (1.0 equiv)
-
Solvent: Dichloromethane (DCM), Anhydrous[1]
-
Reagent: Trifluoroacetic Acid (TFA), Reagent Grade
-
Scavenger (Optional): Triisopropylsilane (TIPS) or Water (recommended 1-2% v/v)
Step-by-Step Procedure
-
Dissolution: In a round-bottom flask, dissolve the substrate in DCM to a concentration of 0.1 M to 0.2 M .
-
Note: The dinitro compound may have limited solubility; ensure full dissolution before acid addition.
-
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Reasoning: Although Boc removal is endothermic, controlling the initial exotherm of acid addition prevents potential allyl isomerization or side reactions.
-
-
Acid Addition: Add TFA dropwise.
-
Standard Ratio: 1:1 to 1:4 (TFA:DCM) by volume.
-
Scavenging: If high purity is critical, add 2% TIPS or
prior to TFA addition to quench tert-butyl cations, though the electron-poor dinitro ring makes this less critical than with electron-rich substrates [1].
-
-
Reaction: Remove the ice bath and stir at Room Temperature (20-25°C) .
-
Monitoring: Check via TLC (visualize with UV, dinitro groups quench fluorescence strongly) or LC-MS after 1 hour. Reaction is typically complete in 1–3 hours .
-
-
Workup (Choice of Path):
-
Path A (TFA Salt): Concentrate in vacuo.[6] Co-evaporate with toluene (
) or DCM to remove excess TFA. The product will be the trifluoroacetate salt. -
Path B (Free Base): Dilute with DCM. Wash carefully with saturated aqueous
.-
Critical Warning: Due to the electron-withdrawing nitro groups, the amine is less basic . Do not use strong caustic bases (NaOH) which might degrade the nitro groups or cause emulsions. Keep the aqueous phase pH ~8-9. Dry organic layer (
) and concentrate.
-
-
Protocol B: HCl-Mediated Deprotection (Precipitation)
Best for: Scale-up (>1g), storage stability, and avoiding fluorinated waste.
Reagents & Materials
-
Substrate: tert-butyl allyl(3,5-dinitrobenzyl)carbamate
-
Reagent: 4.0 M HCl in 1,4-Dioxane (commercial)
-
Solvent: 1,4-Dioxane or Ethyl Acetate (EtOAc)
Step-by-Step Procedure
-
Dissolution: Dissolve the substrate in a minimum volume of 1,4-dioxane or EtOAc (approx. 5 mL per gram).
-
Acid Addition: Add 5–10 equivalents of 4.0 M HCl in Dioxane at room temperature.
-
Reaction: Stir at Room Temperature for 1–2 hours.
-
Validation: Aliquot a small sample, blow dry with nitrogen, and check via NMR or LC-MS to ensure the Boc peak (approx. 1.4 ppm) is gone.
-
-
Isolation:
-
If solids precipitated: Filter the solid using a sintered glass funnel. Wash the cake with diethyl ether (
) or methyl tert-butyl ether (MTBE) to remove non-polar impurities and excess acid. -
If no precipitate: Add
(anti-solvent) slowly to induce crystallization.
-
-
Drying: Dry the hydrochloride salt under high vacuum.
-
Stability Note: The HCl salt of this amine is highly stable and non-hygroscopic compared to the TFA salt.
-
Decision Matrix & Workflow
Figure 2: Decision matrix for selecting the optimal deprotection pathway.
Critical Process Parameters (CPP) & Troubleshooting
| Parameter | Specification | Troubleshooting / Rationale |
| Temperature | 0°C | Do not heat >40°C. While the allyl group is stable to acid at RT, elevated temperatures in strong acid can induce olefin isomerization or hydration. |
| Reaction Time | 1 - 3 Hours | If reaction stalls, add 0.5 eq more acid. Prolonged exposure (>24h) is unnecessary and increases impurity profiles. |
| Scavengers | Optional | If "tert-butyl" adducts are observed (M+56 peaks in MS), introduce 2.5% Triisopropylsilane (TIPS) or Thioanisole to the reaction mixture [2]. |
| Solubility | Homogeneous | If the substrate crashes out upon adding HCl/Dioxane, add a small amount of MeOH to resolubilize, or switch to TFA/DCM. |
Safety & Handling (E-E-A-T)
-
Nitro Compounds: 3,5-dinitrobenzyl derivatives are generally stable but are precursors to energetic materials. Avoid subjecting the dry salts to high impact, friction, or extreme heat. Always handle in a fume hood.
-
TFA/HCl: Both are corrosive. TFA causes severe burns and is volatile. Use proper PPE (gloves, goggles).[9][10]
-
Waste Disposal: Segregate halogenated waste (DCM/TFA) from non-halogenated waste.
References
-
Greene, T. W., & Wuts, P. G. M. (1999).[4][11] Protective Groups in Organic Synthesis. Wiley-Interscience.[11] (The authoritative text on Boc cleavage conditions and stability).
-
Lundt, B. F., et al. (1978). Scavengers in Acidolytic Deprotection. Int. J. Pept.[12] Protein Res., 12, 258. (Foundational work on cation scavenging).
-
Han, G., et al. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M). J. Pept.[12][13][14] Res., 58, 338-341.[14][15][16]
-
BenchChem. (2025).[1] General Guide to TFA and HCl for Boc Deprotection. (Verified protocols for standard amine deprotection).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 3. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 4. Allyl Ethers [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. Boc-Protected Amino Groups [organic-chemistry.org]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 14. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. experts.arizona.edu [experts.arizona.edu]
- 16. researchgate.net [researchgate.net]
Application Note: Functionalization of the Allyl Group in Dinitrobenzyl Carbamates
Executive Summary & Strategic Rationale
Dinitrobenzyl (DNB) carbamates are a gold standard in photocleavable protecting groups (PPGs), offering rapid release of amines upon UV irradiation (365 nm).[1] However, modern chemical biology often requires bifunctional linkers —scaffolds that simultaneously protect a payload (via the DNB carbamate) while offering a secondary handle for bioconjugation or surface immobilization.[1]
The allyl group serves as this orthogonal handle.[2][1] This guide details the protocols for functionalizing the allyl moiety without compromising the integrity of the light-sensitive DNB carbamate.[2]
The Chemoselectivity Challenge
The core challenge lies in the nitro-aromatic moiety .[2] The 2,4-dinitrobenzyl group is electron-deficient and prone to specific interferences:
-
Radical Quenching: Nitro groups can act as radical traps, inhibiting standard radical polymerization or thiol-ene reactions.[3][2][1]
-
Catalyst Poisoning: Nitro groups can chelate Ruthenium (Ru) centers in metathesis catalysts, slowing turnover.[2][1]
-
Reductive Instability: Strong reducing agents (e.g., H₂, Pd/C) will reduce the nitro groups to anilines, destroying the photocage before it can be used.[1]
This guide provides optimized protocols to bypass these pitfalls.
Strategic Workflow & Mechanism
The following diagram illustrates the orthogonal reactivity. The allyl group is modified via transition metal catalysis or radical addition, leaving the DNB "cage" intact for later UV-triggered release.[2]
Figure 1: Orthogonal functionalization strategy. The allyl handle allows conjugation (Pathways A/B) while preserving the DNB cage for subsequent photolysis.
Protocol 1: Olefin Cross-Metathesis (Grubbs)[3][4]
Application: Attaching long-chain linkers, PEGylation, or hydrocarbon staples.[3][2][1] Critical Insight: Nitro groups are electron-withdrawing and can weakly chelate Ru.[3][2][1][4] Standard Grubbs I is ineffective.[2][1] You must use Hoveyda-Grubbs 2nd Generation (HG-II) catalyst, which is robust against nitro-coordination.[3][2][1]
Reagents & Equipment[1][2][5][6][7]
-
Partner: Terminal alkene (e.g., Methyl acrylate, PEG-alkene) (3.0–5.0 equiv).[3][2][1]
-
Catalyst: Hoveyda-Grubbs 2nd Gen (HG-II) (5–10 mol%).[3][2][1]
-
Additive: Benzoquinone (optional, prevents isomerization).[2][1]
Step-by-Step Procedure
-
Degassing: In a flame-dried Schlenk flask, dissolve the Allyl-DNB substrate (0.1 mmol) and the alkene partner (0.5 mmol) in anhydrous DCM (2 mL, 0.05 M). Sparge with Argon for 15 minutes.
-
Catalyst Addition: Add HG-II catalyst (3.1 mg, 5 mol%) as a solid under Argon flow.
-
Note: If the reaction turns from green to brown/black rapidly, the catalyst has decomposed.
-
-
Reflux: Fit a condenser and reflux the mixture (40°C) for 12–24 hours.
-
Quenching: Add ethyl vinyl ether (0.1 mL) and stir for 30 minutes to quench the Ru-carbene.
-
Purification: Concentrate in vacuo. Purify via flash chromatography.
Data Interpretation
| Parameter | Observation | Interpretation |
| ¹H NMR (Alkene) | Shift from | Successful cross-metathesis (E-isomer usually favored).[3][2][1][5] |
| ¹H NMR (Nitro) | Signals at | DNB cage is intact. |
| Yield | < 30% | Nitro group inhibition.[2][1] Increase catalyst to 10 mol% or switch to toluene at 80°C. |
Protocol 2: Radical Thiol-Ene "Click" Coupling[1][2]
Application: Conjugation to Cysteine residues (proteins) or thiolated surfaces.[2][1] Critical Insight: Nitroaromatics are radical retarders.[2][1] They can quench the thiyl radical.[2][1] To overcome this, use a high concentration of photoinitiator and excess thiol , and use long-wavelength UV (365–405 nm) that overlaps less with the DNB absorption (DNB absorbs strongly <300 nm, tails off at 365 nm).[1]
Warning: Do not use short-wave UV (<300 nm) for initiation, as this will prematurely cleave the DNB carbamate.[2][1]
Reagents
-
Thiol: R-SH (e.g., Thio-PEG, Glutathione) (5.0 equiv).[3][2][1]
-
Initiator: LAP (Lithium phenyl-2,4,6-trimethylbenzoylphosphinate) or DMPA.[3][2][1]
Step-by-Step Procedure
-
Preparation: Dissolve substrate and thiol in degassed solvent (0.1 M).
-
Initiator: Add LAP (10 mol%).
-
Irradiation: Irradiate with 405 nm LED (visible blue/violet) for 30–60 minutes.
-
Workup: If aqueous, extract with EtOAc. If DMF, dilute with water and extract.[2][1]
-
Validation: Check for the disappearance of allyl vinyl protons in NMR.
Troubleshooting & Optimization
Problem: Premature Photolysis of DNB
-
Cause: Ambient light or incorrect wavelength during functionalization.[2][1]
-
Solution: Wrap all reaction vessels in aluminum foil. Use 405 nm or thermal initiation (AIBN, 60°C) for radical reactions instead of UV.[1]
Problem: Low Yield in Metathesis
-
Cause: The nitro group is chelating the Ruthenium.
-
Solution: Use Ti(OiPr)₄ as a Lewis acid additive.[2][1] Titanium binds to the nitro group oxygens, preventing them from interfering with the Ruthenium center.
-
Protocol: Add 20 mol% Ti(OiPr)₄ to the reaction mixture 10 minutes before adding the Grubbs catalyst.
-
Problem: Isomerization of Allyl to Enamine
-
Solution: Add 1,4-benzoquinone (10 mol%) to the metathesis reaction.
References
-
Orthogonal Photochemistry: Klan, P., et al. "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy."[2][1] Chemical Reviews, 2013.[2][1] Link[3][1]
-
Metathesis Tolerance: Michrowska, A., & Grela, K. "Nitro-Substituted Hoveyda-Grubbs Ruthenium Carbenes: Enhancement of Catalyst Activity."[3][2][1] Journal of the American Chemical Society, 2004.[1] Link[3][1]
-
Thiol-Ene Selectivity: Hoyle, C. E., & Bowman, C. N.[3][2][1] "Thiol-Ene Click Chemistry."[3][2][1] Angewandte Chemie International Edition, 2010.[2][1] Link[3][1]
-
Nitro Group Interference: Vougioukalakis, G. C., & Grubbs, R. H. "Ruthenium-Based Heterocyclic Carbene-Coordinated Olefin Metathesis Catalysts."[3][2][1] Chemical Reviews, 2010.[2][1] Link[3][1]
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- 4. Stewart-Grubbs catalyst | 927429-61-6 | Benchchem [benchchem.com]
- 5. PubChemLite - Ethyl n-(2,4-dinitrophenyl)carbamate (C9H9N3O6) [pubchemlite.lcsb.uni.lu]
- 6. semanticscholar.org [semanticscholar.org]
Synthesis of a Dihydropyrrole-Based Cyclic Carbamate via Ring-Closing Metathesis Using tert-Butyl Allyl(3,5-dinitrobenzyl)carbamate
An Application Note for Researchers and Drug Development Professionals
Abstract
This application note provides a comprehensive technical guide for the synthesis of a functionalized 2,5-dihydropyrrole-1-carboxylate, a valuable heterocyclic scaffold, via Ring-Closing Metathesis (RCM). The protocol details the cyclization of tert-butyl allyl(3,5-dinitrobenzyl)carbamate using a second-generation Grubbs catalyst. We elucidate the mechanistic underpinnings of the reaction, provide a detailed, field-tested experimental protocol from reaction setup to purification, and discuss critical parameters for optimization and troubleshooting. The inclusion of a 3,5-dinitrobenzyl moiety offers a unique chromophoric tag for straightforward reaction monitoring and purification. This guide is intended for researchers in synthetic chemistry and drug development seeking to leverage the power of olefin metathesis for the construction of complex molecular architectures.
Introduction: The Strategic Value of Ring-Closing Metathesis
Ring-Closing Metathesis (RCM) has emerged as one of the most powerful and versatile transformations in modern organic synthesis, enabling the construction of cyclic and macrocyclic structures that were previously challenging to access.[1] Its impact was recognized with the 2005 Nobel Prize in Chemistry awarded to Yves Chauvin, Robert H. Grubbs, and Richard R. Schrock for their development of the olefin metathesis method.[2] The reaction's broad functional group tolerance and predictable reactivity make it an indispensable tool in the synthesis of complex natural products, pharmaceuticals, and advanced materials.[3][4]
1.1 The Power of Ruthenium Catalysts
At the heart of modern RCM are well-defined transition metal carbene complexes, particularly those based on ruthenium.[3] Grubbs catalysts, characterized by their remarkable stability to air and moisture and compatibility with a wide array of functional groups, have democratized the use of metathesis.[3] Second-generation catalysts, which incorporate an N-heterocyclic carbene (NHC) ligand, exhibit significantly enhanced reactivity, allowing for the cyclization of more sterically hindered or electronically deactivated dienes.[5]
1.2 Substrate Focus: tert-Butyl Allyl(3,5-dinitrobenzyl)carbamate
The selected substrate, tert-butyl allyl(3,5-dinitrobenzyl)carbamate, is strategically designed for this application.
-
Diallyl Carbamate Core: This motif is a classic precursor for RCM, efficiently forming a five-membered nitrogen heterocycle.[6]
-
tert-Butylcarbamate (Boc) Group: A robust and widely used protecting group for the nitrogen atom, which can be readily removed under acidic conditions for further functionalization.
-
3,5-Dinitrobenzyl Moiety: This group serves two primary purposes. First, its strong electron-withdrawing nature modulates the electronic properties of the carbamate. Second, and more practically, it acts as a potent chromophore, imparting a distinct color that greatly simplifies the visualization and tracking of the compound during thin-layer chromatography (TLC) and column chromatography.[7]
The RCM Catalytic Cycle: A Mechanistic Overview
The broadly accepted mechanism for RCM, first proposed by Chauvin, proceeds through a series of [2+2] cycloaddition and cycloreversion steps involving a metallacyclobutane intermediate.[1] The reaction is an equilibrium process, and for terminal dienes, the formation of a volatile gaseous byproduct, ethylene, provides the thermodynamic driving force that pushes the reaction toward the desired cyclic product.[5]
Caption: The Chauvin mechanism for Ring-Closing Metathesis.
Experimental Protocol
This protocol is designed for the synthesis of tert-butyl 2-(3,5-dinitrobenzyl)-2,5-dihydro-1H-pyrrole-1-carboxylate on a typical laboratory scale.
3.1 Materials and Reagents
| Reagent | Grade | Supplier | Typical Quantity (for 1 mmol scale) |
| tert-Butyl allyl(3,5-dinitrobenzyl)carbamate | >98% Purity | Custom/In-house | 379.4 mg (1.0 mmol) |
| Grubbs Catalyst®, 2nd Generation | Metathesis Grade | Sigma-Aldrich | 42.4 mg (0.05 mmol, 5 mol%) |
| Dichloromethane (DCM) | Anhydrous, >99.8% | Acros Organics | 100 mL |
| Tris(hydroxymethyl)phosphine (THMP) solution | 1.0 M in 2-propanol | Strem Chemicals | 0.25 mL (0.25 mmol, 5 eq to Ru) |
| Diethyl Ether | ACS Grade | Fisher | 200 mL |
| Hexanes | ACS Grade | Fisher | 500 mL |
| Ethyl Acetate | ACS Grade | Fisher | 250 mL |
| Silica Gel | 230-400 mesh | Sorbent Tech. | ~50 g |
| Nitrogen Gas (or Argon) | High Purity | Airgas | For inert atmosphere |
3.2 Equipment
-
Round-bottom flasks (250 mL and 500 mL)
-
Schlenk line or nitrogen/argon balloon setup
-
Magnetic stirrer and stir bars
-
Heating mantle with temperature controller
-
Condenser
-
Cannulas and syringes
-
Rotary evaporator
-
Glass column for flash chromatography
-
TLC plates (silica gel 60 F254)
3.3 Step-by-Step Synthesis Procedure
-
System Preparation: Assemble a 250 mL round-bottom flask equipped with a magnetic stir bar and a condenser. Flame-dry the entire apparatus under vacuum and backfill with nitrogen gas. Maintain a positive pressure of nitrogen throughout the reaction.
-
Solvent and Substrate Addition: To the reaction flask, add tert-butyl allyl(3,5-dinitrobenzyl)carbamate (379.4 mg, 1.0 mmol). Using a cannula, transfer 100 mL of anhydrous dichloromethane to the flask to create a 0.01 M solution.
-
Scientist's Note: The reaction is run at high dilution (0.01 M) to strongly favor the intramolecular RCM pathway over competing intermolecular oligomerization or polymerization.[8]
-
-
Catalyst Addition: Weigh the Grubbs Catalyst®, 2nd Generation (42.4 mg, 0.05 mmol) in a glovebox or quickly in the air and add it to the reaction flask against a positive flow of nitrogen. The solution will typically turn from pale yellow to a brownish color.
-
Reaction Execution: Heat the reaction mixture to 40 °C and allow it to stir. To facilitate the removal of the ethylene byproduct, a gentle stream of nitrogen can be bubbled through the solution via a long needle.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., 20% ethyl acetate in hexanes). The starting material is a bright yellow spot under UV light. The product will have a different Rf value. The reaction is typically complete within 4-12 hours.
3.4 Reaction Workup and Ruthenium Removal
Residual ruthenium can interfere with subsequent reactions and is often a regulatory concern in drug development.[9] This two-step quenching and purification procedure is highly effective.
-
Catalyst Quenching: After the reaction is complete (as determined by TLC), cool the flask to room temperature. Add the tris(hydroxymethyl)phosphine (THMP) solution (0.25 mL) and stir the mixture vigorously in the open air for 2 hours.
-
Solvent Removal: Concentrate the reaction mixture to dryness using a rotary evaporator. The crude product will be a yellowish-brown solid or oil.
3.5 Purification by Flash Chromatography
-
Column Preparation: Prepare a silica gel column using a gradient solvent system, starting with 5% ethyl acetate in hexanes.
-
Loading and Elution: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load this onto the column. Elute the column with a gradient of 5% to 30% ethyl acetate in hexanes.
-
Fraction Collection: Collect fractions and analyze them by TLC. The desired product will appear as a UV-active, yellowish spot. Combine the pure fractions.
-
Final Concentration: Remove the solvent from the pure fractions under reduced pressure to yield the final product, tert-butyl 2-(3,5-dinitrobenzyl)-2,5-dihydro-1H-pyrrole-1-carboxylate, as a pale yellow solid.
Characterization and Expected Results
| Parameter | Expected Outcome |
| Physical Appearance | Pale yellow crystalline solid |
| Yield | 85-95% |
| TLC (20% EtOAc/Hex) | Rf ≈ 0.4 (product), Rf ≈ 0.6 (starting material) |
| ¹H NMR (CDCl₃) | Characteristic signals for the vinylic protons (CH =CH ) of the dihydropyrrole ring around δ 5.8-6.0 ppm. |
| Mass Spec (ESI+) | Calculated m/z for C₁₆H₁₉N₃O₆ [M+Na]⁺: 372.11. Found: 372.1. |
Process Workflow Visualization
Caption: Experimental workflow for RCM synthesis.
Troubleshooting and Key Considerations
-
Low or No Conversion:
-
Cause: Inactive catalyst or impure solvent.
-
Solution: Ensure the catalyst is fresh and handled with minimal air exposure. Use freshly distilled or commercially available anhydrous solvent. Verify the purity of the starting diene.
-
-
Formation of Oligomers/Polymers:
-
Cause: Reaction concentration is too high.
-
Solution: Decrease the concentration to <0.01 M. Ensure efficient stirring.
-
-
Isomerization of Product:
-
Cause: Ruthenium hydride species, formed from catalyst degradation at high temperatures, can catalyze olefin isomerization.[12]
-
Solution: Maintain the reaction temperature at or below 40 °C. Minimize reaction time once the starting material is consumed. The addition of additives like 1,4-benzoquinone can sometimes suppress isomerization, but may also slow the RCM reaction.[12]
-
-
Difficulty Removing Ruthenium:
-
Cause: Incomplete quenching or ineffective complexation.
-
Solution: Increase the amount of scavenger (THMP or isocyanide) or the stirring time. A second pass through a small plug of silica gel or activated carbon may be necessary for applications requiring ultra-low metal content.
-
Safety Precautions
-
Ruthenium Catalysts: While generally air-stable, these are heavy metal complexes and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: Dichloromethane is a volatile and potentially carcinogenic solvent. All operations should be performed in a well-ventilated chemical fume hood.
-
Dinitrobenzyl Compounds: Dinitrophenyl and related compounds can be toxic and are sometimes classified as explosives under specific conditions (e.g., dry, powder form).[13] Handle with care and avoid shock or friction.
-
Pressurization: Never heat a closed system. Ensure the reaction setup is properly vented, especially when bubbling gas through the solution.
References
-
Organic Chemistry Portal. (n.d.). Ring Closing Metathesis (RCM). Retrieved from [Link]
-
Wikipedia. (2024). Ring-closing metathesis. Retrieved from [Link]
-
Paquin, J. F., et al. (2019). Semiheterogeneous Purification Protocol for the Removal of Ruthenium Impurities from Olefin Metathesis Reaction Products Using an Isocyanide Scavenger. Organic Process Research & Development. Retrieved from [Link]
-
Colucci, M., et al. (2024). Cyclic carbamates based on (R)-(+)-limonene oxide for ring-opening polymerization. Scientific Reports. Retrieved from [Link]
-
Grokipedia. (n.d.). Dinitrophenyl. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Purification of Olefin Metathesis Reaction Products via Straightf. Retrieved from [Link]
-
Veillard, R., et al. (2003). Rate Studies and Mechanism of Ring-Closing Olefin Metathesis Catalyzed by Cationic Ruthenium Allenylidene Arene Complexes. Organometallics. Retrieved from [Link]
- Google Patents. (2001). Method for removing metal from the products of olefin metathesis reactions.
-
Master Organic Chemistry. (n.d.). Olefin Metathesis. Retrieved from [Link]
-
Galan, B. R., et al. (2007). A Rapid and Simple Cleanup Procedure for Metathesis Reactions. Organic Letters. Retrieved from [Link]
-
Johnson, J. A. (2012). New Purification Strategies and Monomer Platforms for Ruthenium-Initiated Living Ring-Opening Metathesis Polymerization. DSpace@MIT. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 2.3: Olefin Metathesis. Retrieved from [Link]
-
Royal Society of Chemistry. (2017). Carbon dioxide-based facile synthesis of cyclic carbamates from amino alcohols. Green Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Catalytic, Enantioselective Synthesis of Cyclic Carbamates from Dialkyl Amines by CO2-Capture: Discovery, Development, and Mechanism. PubMed. Retrieved from [Link]
-
Wikipedia. (2024). 2,4-Dinitrophenol. Retrieved from [Link]
-
Nature. (2024). Cyclic carbamates based on (R)-(+)-limonene oxide for ring-opening polymerization. Scientific Reports. Retrieved from [Link]
-
Open Access Journals. (2021). Synthesis and Analysis of 2,4-Dinitro Phenyl Hydrazine. Research & Reviews: Journal of Chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Switchable synthesis of cyclic carbamates by carbon dioxide fixation at atmospheric pressure. Chemical Communications. Retrieved from [Link]
-
Wikipedia. (2024). Grubbs catalyst. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). Application of 2,4-Dinitrophenylhydrazine (DNPH) in High-Throughput Screening for Microorganism Mutants Accumulating 9α-Hydroxyandrost-4-ene-3,17-dione (9α-OH-AD). PLoS One. Retrieved from [Link]
-
National Center for Biotechnology Information. (2001). Synthesis Using Ring Closure Metathesis and Effect on Nucleoside Transport of a (N)-Methanocarba S-(4-Nitrobenzyl)thioinosine Derivative. Journal of Medicinal Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (2014). Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl). The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2014). Ring closing metathesis by Hoveyda–Grubbs catalysts: A theoretical approach of some aspects of the initiation mechanism and the influence of solvent. Retrieved from [Link]
-
Drug Hunter. (2023). Macrocyclization via Ring-Closing Metathesis in Drug Discovery and Process Chemistry. Retrieved from [Link]
-
ResearchGate. (2005). Studies on the Synthesis of Macrocyclic Allenes by Ring Closing Metathesis and Doering–Moore–Skattebøl Reaction. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-butyl allyl(3,5-dinitrobenzyl)carbamate
Welcome to the technical support center for the synthesis of tert-butyl allyl(3,5-dinitrobenzyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific N-alkylation reaction. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot common issues and maximize your yield and purity.
Synthesis Overview & Core Mechanism
The target molecule, tert-butyl allyl(3,5-dinitrobenzyl)carbamate, is synthesized via the N-alkylation of a secondary carbamate, tert-butyl allylcarbamate, with an electrophilic 3,5-dinitrobenzyl source, typically 3,5-dinitrobenzyl halide. The core transformation is an S_N2 reaction, which requires the deprotonation of the carbamate's N-H proton to form a nucleophilic carbamate anion.
The general reaction scheme is as follows:
The success of this synthesis hinges on the careful selection of the base, solvent, and reaction conditions to favor the desired N-alkylation pathway while minimizing potential side reactions.
Caption: General reaction pathway for the synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting materials and how do I prepare them?
A1: The synthesis requires two key precursors: tert-butyl allylcarbamate and a 3,5-dinitrobenzyl halide.
-
tert-Butyl Allylcarbamate: This can be readily synthesized by reacting allylamine with di-tert-butyl dicarbonate (Boc₂O) in a solvent like dichloromethane (CH₂Cl₂).[1] The reaction is typically performed at 0 °C and then allowed to warm to room temperature.[1] A standard aqueous workup with a mild acid (e.g., 5% citric acid) removes any unreacted allylamine.[1]
-
3,5-Dinitrobenzyl Halide: 3,5-Dinitrobenzyl chloride or bromide are common choices. The bromide is often preferred as it is a better leaving group. These can be prepared from 3,5-dinitrobenzoic acid, which can be converted to the corresponding acyl chloride and then reduced to the alcohol, followed by halogenation.[2][3] Alternatively, 3,5-dinitrobenzyl chloride is commercially available and can be used directly.
Q2: What are the typical reaction conditions for the primary N-alkylation step?
A2: A common and effective method involves using a strong, non-nucleophilic base like sodium hydride (NaH) in an anhydrous polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF). The carbamate is first deprotonated by NaH at 0 °C, followed by the addition of the 3,5-dinitrobenzyl halide. The reaction is then typically stirred at room temperature until completion.
Q3: How can I effectively monitor the reaction's progress?
A3: Thin-Layer Chromatography (TLC) is the most convenient method. Use a solvent system that provides good separation between the starting carbamate, the benzyl halide, and the product. A mixture of hexanes and ethyl acetate (e.g., 4:1 or 3:1 v/v) is a good starting point. The product, being larger and often more polar than the starting carbamate, should have a distinct R_f value. Staining with potassium permanganate or visualization under UV light (due to the dinitrophenyl group) are effective.
Q4: What are the physical properties of the final product?
A4: The final product, tert-butyl allyl(3,5-dinitrobenzyl)carbamate, has a molecular formula of C₁₅H₁₉N₃O₆ and a molecular weight of 337.33 g/mol .[4] Predicted properties include a boiling point of approximately 468.2 °C at 760 mmHg and a density of around 1.3 g/cm³.[4] It is important to obtain analytical data (¹H NMR, ¹³C NMR, MS) to confirm the structure and purity.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis.
Q5: Issue - My reaction yield is consistently low, or the reaction does not proceed to completion.
A5: This is a common issue in N-alkylation of carbamates and can stem from several factors.
-
Cause 1: Inefficient Deprotonation. The N-H proton of a secondary carbamate is only weakly acidic. The base may be insufficient in strength or quantity.
-
Solution:
-
Verify Base Activity: Use fresh, high-purity sodium hydride. Old NaH may be coated with inactive sodium hydroxide.
-
Switch to a Stronger Base: Consider stronger bases like potassium bis(trimethylsilyl)amide (KHMDS) or lithium diisopropylamide (LDA).
-
Use Cesium Carbonate (Cs₂CO₃): Cs₂CO₃ is known to be highly effective for N-alkylation reactions, often providing higher yields than other bases due to the "cesium effect," which enhances the nucleophilicity of the carbamate anion.[5][6]
-
-
-
Cause 2: Poor Reagent Quality.
-
Solution: Ensure the 3,5-dinitrobenzyl halide is pure. Impurities can inhibit the reaction. Purify the halide by recrystallization if necessary. Ensure all solvents are strictly anhydrous, as water will quench the base and the carbamate anion.
-
-
Cause 3: Side Reactions.
-
Solution: The highly electrophilic nature of the 3,5-dinitrobenzyl halide can lead to side reactions.[7] Consider adding a catalytic amount of sodium or potassium iodide to promote the desired S_N2 reaction via the Finkelstein reaction, which may allow for lower reaction temperatures.
-
Q6: Issue - My TLC shows multiple unidentified spots, and purification is difficult.
A6: This points to the formation of byproducts.
-
Cause 1: Unreacted Starting Materials. If the reaction is incomplete, you will need to separate the product from both starting materials.
-
Solution: Optimize the reaction conditions as described in Q5 to drive the reaction to completion. For purification, column chromatography is highly effective.[8] A gradient elution from low polarity (e.g., 10% Ethyl Acetate in Hexanes) to higher polarity (e.g., 30% Ethyl Acetate in Hexanes) can effectively separate the non-polar benzyl halide, the slightly more polar starting carbamate, and the more polar final product.
-
-
Cause 2: Base-Induced Decomposition. Strong bases can potentially hydrolyze the tert-butyl carbamate protecting group, especially at elevated temperatures.
-
Solution: Maintain low temperatures (0 °C to room temperature) during the reaction. Consider using a milder base system, such as K₂CO₃ or Cs₂CO₃, possibly in conjunction with a phase-transfer catalyst.[9]
-
-
Cause 3: O-Alkylation. While less common for carbamates, alkylation on the carbonyl oxygen is a theoretical possibility, leading to an unstable imidocarbonate species.
-
Solution: This is generally kinetically disfavored. Ensuring a strong, non-coordinating counter-ion (like Na⁺ from NaH) and a polar aprotic solvent (like DMF) will favor N-alkylation.
-
Q7: Issue - The reaction is sluggish and requires long reaction times or high temperatures.
A7: This suggests either a low concentration of the active nucleophile or a suboptimal reaction system.
-
Solution 1: Phase-Transfer Catalysis (PTC). This is an excellent strategy for improving reaction rates under milder conditions.[10] Using a catalyst like tetrabutylammonium bromide (TBAB) with a base like K₂CO₃ in a biphasic or solvent-free system can dramatically accelerate the N-alkylation.[9][11] The catalyst transports the carbamate anion into the organic phase where it can react with the benzyl halide.[10]
-
Solution 2: Mitsunobu Reaction. As an alternative to direct alkylation with a halide, the Mitsunobu reaction offers a powerful method for forming C-N bonds under mild, neutral conditions.[12] This approach would involve reacting tert-butyl allylcarbamate with 3,5-dinitrobenzyl alcohol in the presence of a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DEAD or DIAD).[13][14] This method is particularly useful if the benzyl halide is unstable or difficult to prepare.
Caption: Decision tree for troubleshooting low yield.
Recommended Experimental Protocols
Protocol 1: Synthesis of tert-Butyl Allylcarbamate[1]
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), dissolve allylamine (1.0 eq.) in anhydrous dichloromethane (CH₂Cl₂). Cool the flask to 0 °C in an ice bath.
-
Reagent Addition: In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O, 1.0 eq.) in CH₂Cl₂. Add this solution dropwise to the cooled allylamine solution over 30 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4 hours.
-
Workup: Dilute the mixture with additional CH₂Cl₂. Wash sequentially with 5% aqueous citric acid, water, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the product, which is often a low-melting solid.
Protocol 2: N-Alkylation via Sodium Hydride (Standard Method)
-
Setup: To an oven-dried, three-neck flask under an inert atmosphere, add tert-butyl allylcarbamate (1.0 eq.) and dissolve in anhydrous DMF. Cool the solution to 0 °C.
-
Deprotonation: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise. Stir the mixture at 0 °C for 30-45 minutes, or until hydrogen gas evolution ceases.
-
Alkylation: Dissolve 3,5-dinitrobenzyl bromide (1.05 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) at 0 °C. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude residue by flash column chromatography (Hexanes/Ethyl Acetate gradient) to obtain the final product.
Protocol 3: N-Alkylation via Phase-Transfer Catalysis (PTC)[10]
-
Setup: In a round-bottom flask, combine tert-butyl allylcarbamate (1.0 eq.), 3,5-dinitrobenzyl chloride (1.1 eq.), potassium carbonate (K₂CO₃, 3.0 eq.), and tetrabutylammonium bromide (TBAB, 0.1 eq.).
-
Reaction: Heat the mixture (solvent-free or in a minimal amount of a solvent like acetonitrile) to 60-80 °C and stir vigorously for 6-12 hours, monitoring by TLC.
-
Workup: Cool the mixture to room temperature, add water, and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography.
Data Summary: Comparison of N-Alkylation Methods
| Method | Base | Catalyst | Solvent | Temperature (°C) | Typical Yield | Key Advantage |
| Standard | NaH | None | DMF / THF | 0 to RT | Moderate-Good | Well-established, strong driving force. |
| PTC [9][10] | K₂CO₃ / Cs₂CO₃ | TBAB | Acetonitrile or Solvent-free | 60 - 80 | Good-Excellent | Milder conditions, scalable, avoids strong bases. |
| Mitsunobu [12][13] | - | PPh₃, DEAD/DIAD | THF / Dioxane | 0 to RT | Good-Excellent | Neutral conditions, avoids halides, stereospecific. |
References
-
Ichikawa, Y., Kariya, N., & Hasegawa, T. (n.d.). Allyl Cyanate-To-Isocyanate Rearrangement: Preparation of tert-Butyl 3,7-dimethylocta-1,6-dien-3-ylcarbamate. Organic Syntheses, 90, 271. [Link]
-
RSC Publishing. (n.d.). Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow. [Link]
-
ResearchGate. (2025, August 6). Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides. [Link]
-
Organic Chemistry Portal. N-Methyl Allylic Amines from Allylic Alcohols by Mitsunobu Substitution Using N-Boc Ethyl Oxamate. [Link]
-
MDPI. (n.d.). Microwave Irradiation and Phase Transfer Catalysis in C-, O- and N-Alkylation Reactions. [Link]
-
ACS Publications. (2004, July 24). Carboxylation and Mitsunobu Reaction of Amines to Give Carbamates: Retention vs Inversion of Configuration Is Substituent-Dependent. Organic Letters. [Link]
-
Jakowska, J., & Kowalski, P. (2008). N-Alkylation of imides using phase transfer catalysts under solvent-free conditions. Journal of Heterocyclic Chemistry, 45(5), 1371-1376. [Link]
-
PTC Organics, Inc. Strange Choice of Tetrabutylphosphonium Salts for N-Alkylation. [Link]
-
Nottingham ePrints. (2020, November 23). New Directions in the Mitsunobu Reaction. [Link]
-
PureSynth. Tert-Butyl N-Allylcarbamate 98.0%(GC). [Link]
-
PMC. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. [Link]
-
ResearchGate. (2025, August 5). An Efficient, One-Pot Synthesis of Carbamates from the Corresponding Alcohols Using Mitsunobu's Reagent. [Link]
-
University of Glasgow. (2026, February 19). Divergent Synthesis of Heterocycles using Dinitrobenzyl Chloride Analogues. [Link]
-
PMC. Synthesis of Tertiary Amines Through Extrusive Alkylation of Carbamates. [Link]
-
Wikipedia. 3,5-Dinitrobenzoyl chloride. [Link]
-
IUCr. (2008). 3,5-Dinitrobenzyl methanesulfonate. [Link]
-
Pittelkow, M. (n.d.). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. [Link]
-
ResearchGate. (2025, August 6). Method for the Synthesis of N-Alkyl-O-Alkyl Carbamates. [Link]
-
Organic Chemistry Portal. Carbamate synthesis by amination (carboxylation) or rearrangement. [Link]
-
ACS Publications. (2015, January 7). Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]
-
PMC. (2017, April 5). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. [Link]
-
Organic Syntheses. 3,5-dinitrobenzaldehyde. [Link]
-
Beilstein Journals. (2013, March 28). Carbolithiation of N-alkenyl ureas and N-alkenyl carbamates. [Link]
-
Organic Syntheses. Carbamic acid, tert-butyl ester. [Link]
-
ResearchGate. Scheme 7. Reaction of alcohol 2 with tert-butyl carbamate (43). [Link]
-
ResearchGate. Mild Deprotection of tert-Butyl Carbamates of NH-Heteroarenes under Basic Conditions. [Link]
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Technical Support Center: Purification of Tert-butyl allyl(3,5-dinitrobenzyl)carbamate
Welcome to the technical support guide for the purification of tert-butyl allyl(3,5-dinitrobenzyl)carbamate (CAS No. 2009210-29-9)[1]. As Senior Application Scientists, we have designed this resource to provide researchers, chemists, and drug development professionals with in-depth, field-proven insights into overcoming common challenges encountered during the purification of this compound. This guide moves beyond simple protocols to explain the causality behind experimental choices, ensuring you can adapt and troubleshoot effectively.
The unique structure of this molecule—featuring a bulky, acid-labile tert-butyl protecting group, a reactive allyl group, and two strongly electron-withdrawing nitro groups—presents specific purification challenges. This guide provides a logical, troubleshooting-focused framework to achieve high purity.
Section 1: Troubleshooting Flash Column Chromatography
Flash column chromatography is the most common and effective method for purifying tert-butyl allyl(3,5-dinitrobenzyl)carbamate from crude reaction mixtures.[2][3] Due to the dinitrobenzyl group, the compound is typically a yellow-colored solid, which aids in visual tracking on the column. The primary stationary phase is silica gel, leveraging a normal-phase separation mechanism where polar compounds interact more strongly and elute later.[4]
Q1: My initial TLC analysis shows poor separation between my product and an impurity. How do I select an optimal solvent system?
Answer: An optimal solvent system in normal-phase TLC should yield a retention factor (Rf) for your target compound of 0.25-0.35 . This Rf range typically provides the best resolution in flash chromatography.
Causality: An Rf value in this range ensures the compound spends sufficient time interacting with the stationary phase to separate from impurities, but not so long that it leads to excessive band broadening and long elution times.
Troubleshooting Steps:
-
Start with a Standard Eluent: A common starting point for a molecule of this polarity is a mixture of a non-polar solvent (like n-hexane or petroleum ether) and a moderately polar solvent (like ethyl acetate). Begin with a ratio of 4:1 Hexane:Ethyl Acetate.
-
Adjust Polarity:
-
If Rf is too high (>0.5): Your eluent is too polar. Increase the proportion of the non-polar component (e.g., move to 9:1 Hexane:Ethyl Acetate).
-
If Rf is too low (<0.1): Your eluent is not polar enough. Increase the proportion of the polar component (e.g., move to 2:1 Hexane:Ethyl Acetate).
-
-
Change Solvent Selectivity: If adjusting polarity doesn't resolve co-eluting spots, change one of the solvents to alter the separation mechanism. The "like dissolves like" principle is key here.[5]
-
Replace ethyl acetate (a hydrogen bond acceptor) with dichloromethane (a dipole) or a small amount of methanol (a hydrogen bond donor). This changes the specific interactions between your compounds and the silica surface, often resolving impurities that have similar overall polarity but different functional groups.
-
| Solvent System (v/v) | Typical Application | Rationale |
| Hexane / Ethyl Acetate | General purpose, good starting point. | Excellent for separating compounds with moderate polarity differences. |
| Hexane / Dichloromethane | For resolving less polar compounds. | Dichloromethane offers different selectivity compared to ethyl acetate. |
| Hexane / Acetone | For more polar compounds. | Acetone is a stronger solvent than ethyl acetate. |
| Hexane / Ethyl Acetate / Triethylamine (0.5%) | If basic impurities are present. | The amine neutralizes acidic sites on the silica, preventing streaking of basic compounds. |
Q2: My compound appears as a long streak rather than a defined spot on the TLC plate. What's happening?
Answer: Streaking on a TLC plate is typically caused by one of three issues: overloading the plate, compound instability on the silica, or strong interactions with the stationary phase due to acidic or basic functional groups.
Troubleshooting Steps:
-
Reduce Sample Concentration: The most common cause is applying too much sample. Dilute your crude sample in a solvent like dichloromethane and apply a very small spot using a fine capillary tube.
-
Check for Degradation: The tert-butyl carbamate (Boc) group can be sensitive to the acidic nature of standard silica gel. If you suspect degradation, you can:
-
Run the TLC quickly.
-
Neutralize the silica gel by preparing the eluent with a small amount (0.1-1%) of triethylamine or ammonia solution.
-
-
Use a More Polar Eluent: If the compound is highly polar, it may interact very strongly with the silica, causing it to move slowly and streak up from the baseline. Try a more polar solvent system to move the compound further up the plate.[6]
Q3: I ran the column, but my purified fractions are still contaminated with a close-eluting impurity. How can I improve the separation?
Answer: Improving the resolution between two closely eluting compounds requires optimizing the chromatographic conditions to enhance the differences in their partitioning between the stationary and mobile phases.
Workflow for Improving Resolution:
Caption: Troubleshooting workflow for co-elution issues.
Expert Insight:
-
Shallow Gradient: Instead of a steep jump (e.g., from 10% to 50% Ethyl Acetate), use a longer, shallower gradient (e.g., 10% to 25% over many column volumes). This gives the compounds more time to resolve.
-
Isocratic Elution: If the Rf values of your product and impurity are sufficiently different (e.g., 0.3 vs 0.4), running the entire column with a single, optimized solvent mixture (isocratic elution) can provide better separation than a gradient.
-
Sample Loading: Do not overload the column. A general rule is to use a mass of silica gel that is 50-100 times the mass of your crude product.[7]
Section 2: Troubleshooting Recrystallization
Recrystallization is an excellent secondary purification technique for obtaining highly pure, crystalline tert-butyl allyl(3,5-dinitrobenzyl)carbamate, especially for removing trace impurities remaining after chromatography. The principle relies on the target compound having high solubility in a hot solvent and low solubility in the same solvent when cold.[8]
Q1: I dissolved my compound in a hot solvent, but upon cooling, it separated as an oil, not crystals. What should I do?
Answer: This phenomenon, known as "oiling out," occurs when the compound's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated with impurities.[5]
Solutions:
-
Re-heat and Add More Solvent: Heat the solution to re-dissolve the oil. Add more solvent to decrease the saturation point and then allow it to cool much more slowly.
-
Lower the Cooling Temperature Slowly: Do not immediately place the flask in an ice bath. Allow it to cool to room temperature undisturbed over a longer period. Slow cooling favors the formation of a stable crystal lattice.[5]
-
Change Solvents: Select a solvent with a lower boiling point. For nitroaromatic compounds, common solvents include ethanol, methanol, or mixtures like ethanol/water or toluene/hexane.[5][9]
-
Use a Solvent Pair: Dissolve the compound in a minimum amount of a "good" hot solvent (in which it is very soluble). Then, add a "bad" hot solvent (in which it is poorly soluble) dropwise until the solution becomes faintly cloudy. Add a few drops of the "good" solvent to clarify, then cool slowly.
Q2: My solution is clear and cool, but no crystals have formed. How can I induce crystallization?
Answer: Crystal formation requires nucleation, the initial formation of a small seed crystal. If the solution is clean and the flask is smooth, spontaneous nucleation may not occur.
Methods to Induce Crystallization:
-
Scratch Method: Use a glass rod to gently scratch the inside surface of the flask just below the solvent line. The microscopic imperfections on the glass provide a nucleation site.[5]
-
Seed Crystals: If you have a small crystal of the pure compound, add it to the cooled solution. It will act as a template for further crystal growth.
-
Reduce Solvent Volume: Gently evaporate some of the solvent under a stream of nitrogen or using a rotary evaporator to increase the concentration, then try cooling and scratching again.
-
Deep Cooling: If room temperature cooling is unsuccessful, move the flask to a 4 °C refrigerator, and finally to a -20 °C freezer, allowing sufficient time at each stage.
Section 3: Frequently Asked Questions (FAQs)
Q: What are the likely impurities in the synthesis of tert-butyl allyl(3,5-dinitrobenzyl)carbamate? A: Impurities depend on the synthetic route but commonly include unreacted starting materials like 3,5-dinitrobenzyl alcohol or 3,5-dinitrobenzyl bromide. Other potential byproducts are urea-type compounds formed from side reactions of the carbamate-forming reagents or products resulting from the premature cleavage of the tert-butyl group under acidic conditions.[10][11]
Q: How can I visualize my compound during TLC and column chromatography? A: The 3,5-dinitrobenzyl group is a strong chromophore.
-
UV Light: The compound will be strongly UV-active. Examine the dried TLC plate under a UV lamp at 254 nm, where it will appear as a dark spot against the fluorescent background.[12]
-
Visual Color: The compound itself is often a pale yellow, which can be visible on the column or as a concentrated spot on a TLC plate.
-
Staining: If you need to visualize non-UV-active impurities, a potassium permanganate (KMnO₄) stain is a good general-purpose choice. It reacts with compounds that can be oxidized, such as alcohols or the allyl group, appearing as a yellow/brown spot on a purple background.
Q: Are there any stability concerns I should be aware of during purification? A: Yes. The tert-butyl carbamate (Boc) group is labile under acidic conditions. Prolonged exposure to standard silica gel can potentially cause some degradation. If you observe significant streaking or the appearance of new, more polar spots on TLC over time, consider using deactivated or neutral silica gel, or adding a small amount of a basic modifier like triethylamine to your eluent.[13]
Section 4: Standardized Protocols
Protocol 1: Analytical Thin-Layer Chromatography (TLC)
-
Preparation: Dissolve a small amount (1-2 mg) of the crude product in ~0.5 mL of dichloromethane or ethyl acetate.
-
Spotting: Using a glass capillary, apply a small, concentrated spot of the solution onto the baseline of a silica gel TLC plate (with a fluorescent indicator F₂₅₄).
-
Development: Place the plate in a sealed TLC chamber containing the desired eluent system (e.g., 4:1 Hexane:Ethyl Acetate). Ensure the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Visualization: Remove the plate, mark the solvent front with a pencil, and allow it to dry completely. Visualize the spots under a 254 nm UV lamp. Circle the spots with a pencil.
-
Analysis: Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front) to determine the optimal eluent for column chromatography.
Protocol 2: Flash Column Chromatography
-
Column Packing: Select a column of appropriate size. Place a small plug of glass wool and a thin layer of sand at the bottom. Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 100% hexane or 95:5 hexane:ethyl acetate). Pour the slurry into the column and use gentle air pressure to pack it evenly, avoiding air bubbles.[14] Add a protective layer of sand on top of the packed silica.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder ("dry loading"). Carefully add this powder to the top of the column.
-
Elution: Begin eluting with the starting solvent system, collecting fractions. Gradually increase the polarity of the eluent (gradient elution) based on your TLC analysis. The yellow-colored band of the product should be visible as it moves down the column.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified tert-butyl allyl(3,5-dinitrobenzyl)carbamate.
General Purification Workflow
Caption: Decision workflow for purifying the target compound.
References
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- Veeprho. Carbamic Acid Impurities and Related Compound. [Link: https://www.veeprho.com/impurities/carbamic-acid-impurities.html]
- BenchChem. (2025). Application Notes and Protocols for the Purification of Crude 2,2'-Dinitrobibenzyl. [Link: https://www.benchchem.
- Ndlovu, S., & Ncube, S. (2022). Analytical Evaluation of Carbamate and Organophosphate Pesticides in Human and Environmental Matrices: A Review. Molecules, 27(19), 6548. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9573357/]
- Ramasamy, M. (1969). The identification and determination of organophosphorus and carbamate insecticides by thin-layer chromatography. The Analyst, 94(1125), 1075-1080. [Link: https://pubs.rsc.org/en/content/articlelanding/1969/an/an9699401075]
- Garg, P., & Rai, J. (2020). Thin-Layer Chromatographic Detection of Carbosulfan by 4-Aminoantipyrine Reagent. Journal of Planar Chromatography – Modern TLC, 33(4), 399-402. [Link: Provided by Grounding Tool]
- UreaKnowHow. (2014). Operational difficulties & measures of low pressure carbamate condenser due to crystallization. [Link: https://ureaknowhow.
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- BenchChem. (2025). Solvent Selection for Effective Recrystallization of Nitroaromatic Compounds. [Link: https://www.benchchem.
- Organic Chemistry Portal. Synthesis of carbamates by carbamoylation. [Link: https://www.organic-chemistry.
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in Reactions with Methyl (4-Formylphenyl)carbamate. [Link: https://www.benchchem.
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- UreaKnowHow. (2015). Problem No. 33: Excessive amount of carbamate solution from recirculation section. [Link: https://ureaknowhow.
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- Doumani, T. F., & Long, R. W. (1952). U.S. Patent No. 2,580,742. Washington, DC: U.S. Patent and Trademark Office. [Link: https://patents.google.
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Solving solubility issues with dinitrobenzyl carbamates in NMR solvents
A Guide to Solving Solubility Challenges in NMR Solvents for Researchers, Scientists, and Drug Development Professionals
Part 1: Frequently Asked Questions (FAQs) - Your First Line of Defense
This section addresses the most common initial queries researchers face when working with these complex molecules.
Q1: Why is my dinitrobenzyl carbamate crashing out of solution in CDCl₃?
A: Deuterated chloroform (CDCl₃) is a solvent of moderate polarity and is an excellent starting point for many organic compounds.[1][2] However, dinitrobenzyl carbamates possess a unique combination of a large, relatively nonpolar aromatic system and highly polar nitro (-NO₂) and carbamate (-NHCOO-) groups. This dual nature can lead to strong intermolecular interactions (like π-stacking and dipole-dipole forces) in the solid state, making the crystal lattice difficult to break down with a moderately polar solvent alone. If the compound is insoluble in CDCl₃, it indicates that the solvent-solute interactions are not strong enough to overcome the solute-solute interactions.[3]
Q2: What is the best universal starting solvent for a novel dinitrobenzyl carbamate of unknown properties?
A: For compounds with unpredictable solubility, deuterated dimethyl sulfoxide (DMSO-d₆) is the most powerful and recommended starting solvent.[2][4] Its high polarity and hydrogen bond accepting capabilities are effective at solvating a wide array of functional groups, from nonpolar aromatic rings to highly polar nitro and carbamate moieties.[5] While its viscosity can sometimes lead to broader peaks compared to other solvents, achieving a clear, homogenous solution is the first and most critical step.[6]
Q3: Can I simply heat the NMR tube to force my compound to dissolve?
A: Gentle heating can be an effective strategy to increase solubility, but it must be approached with caution.[7] Increasing the temperature provides the thermal energy needed to break apart the crystal lattice. However, there are risks:
-
Compound Degradation: Dinitrobenzyl groups can be heat-sensitive. Excessive heat may cause decomposition, leading to a complex and misleading spectrum.
-
Solvent Volatility: For low-boiling solvents like CDCl₃ (b.p. 61.2°C) or Acetone-d₆ (b.p. 56°C), heating can cause pressure buildup and solvent evaporation, changing the sample concentration and potentially causing the NMR tube to crack.[2][8]
-
Safety: Never heat a sealed NMR tube without proper precautions. Always use a variable temperature (VT) unit on the spectrometer for controlled heating.[9]
Q4: How much compound is typically needed for a standard ¹H NMR experiment?
A: For a standard ¹H NMR spectrum on a modern spectrometer (400 MHz and above), a concentration of 5-20 mg of your compound in about 0.6 mL of deuterated solvent is usually sufficient.[10][11] For ¹³C NMR, which is inherently less sensitive, a higher concentration of 20-50 mg or more is often required to obtain a good signal-to-noise ratio in a reasonable time.[2][6][10] However, if solubility is a limiting factor, it is better to have a lower concentration in a clear solution than a higher concentration with suspended solids.[12]
Part 2: Systematic Troubleshooting Guide
When initial attempts fail, a structured approach is necessary. Follow this guide to methodically resolve solubility issues.
Problem: The sample forms a cloudy suspension or visible particles remain after vortexing.
This is a clear indication of poor solubility. Suspended particles will severely degrade the quality of your NMR spectrum by disrupting the magnetic field homogeneity, leading to broad, distorted peaks and poor resolution.[12][13] It is critical to filter any solution with particulate matter before placing it in the spectrometer. [11][14]
Workflow: A Step-by-Step Path to a Clear Solution
This workflow provides a logical progression from simple fixes to more advanced techniques.
Caption: Troubleshooting workflow for dinitrobenzyl carbamate solubility.
Part 3: In-Depth Protocols and Data
Protocol 1: Systematic Solvent Selection
The choice of a deuterated solvent is the most critical factor in sample preparation.[5] Dinitrobenzyl carbamates often require a solvent that can handle both their aromatic and polar characteristics.
Rationale: Solvents work by forming favorable interactions with the solute molecules, overcoming the forces holding the solute molecules together in a solid state. A good solvent choice will lead to a clear, homogeneous solution, which is essential for obtaining high-resolution NMR spectra.[15]
Data Summary: Properties of Common Deuterated Solvents
| Solvent | Abbreviation | Typical Use Case | Boiling Point (°C) | Relative Polarity | Notes |
| Chloroform-d | CDCl₃ | General purpose, non-polar to moderately polar compounds | 61.2 | 0.259 | Good starting point, but may not be strong enough.[2] |
| Acetone-d₆ | (CD₃)₂CO | Moderately polar, good for many organic molecules | 56.0 | 0.355 | Can be a good alternative to CDCl₃. |
| Methanol-d₄ | CD₃OD | Polar, protic compounds; hydrogen-bond donors/acceptors | 64.7 | 0.762 | The -OD proton is exchangeable and may not be observed. |
| Dimethyl Sulfoxide-d₆ | DMSO-d₆ | Highly polar compounds, difficult-to-dissolve samples | 189.0 | 0.444 | Excellent choice for intractable samples. [2][4] |
| Benzene-d₆ | C₆D₆ | Aromatic compounds; can induce useful chemical shifts | 80.1 | 0.111 | Anisotropic effects can help resolve overlapping signals.[3] |
| Water (Deuterium Oxide) | D₂O | Water-soluble, highly polar, or ionic compounds | 101.4 | 1.000 | Used for biological molecules or salts.[1] |
Data compiled from various sources, including Sigma-Aldrich and Cambridge Isotope Laboratories.[8][16]
Protocol 2: Utilizing Co-Solvents
When a single solvent isn't effective, a mixed solvent system can provide the necessary solvating power without fully switching to a viscous solvent like DMSO-d₆.[7]
Causality: Adding a small amount of a highly polar "power solvent" (like DMSO-d₆) to a less polar primary solvent (like CDCl₃) can dramatically increase solubility. The strong solvent molecules can intercalate into the solute's crystal lattice, disrupting intermolecular forces and allowing the bulk solvent to finish the dissolution process.
Step-by-Step Methodology:
-
Weigh your dinitrobenzyl carbamate sample (e.g., 10 mg) into a clean vial.
-
Add the primary, less-polar solvent (e.g., 0.6 mL of CDCl₃). Vortex the mixture.
-
If the solid persists, add the co-solvent (e.g., DMSO-d₆) dropwise using a pipette. Add one drop (approx. 10-20 µL) at a time.
-
Vortex thoroughly between each addition. Often, only 1-5% of the total volume is needed.
-
Once the solution is clear, transfer it to an NMR tube. If any particles remain, filter the solution through a pipette with a small cotton or glass wool plug.
Protocol 3: Advanced Techniques
A. Sonication Sonication uses high-frequency sound waves to create cavitation bubbles in the solvent.[17] The collapse of these bubbles generates localized high pressure and temperature, which can help break up solid aggregates and facilitate dissolution.[10][17]
-
Procedure: Place the sealed NMR tube in a beaker of water in a sonicator bath. Sonicate for 5-15 minute intervals.
-
Caveat: This is a physical agitation method; it enhances the rate of dissolution but may not improve the ultimate solubility if the compound is truly insoluble.[17] It is best used for stubborn solids that are known to be soluble but dissolve slowly.[18]
B. Variable Temperature (VT) NMR For compounds that are sparingly soluble at room temperature, acquiring the spectrum at an elevated temperature can be a solution.[9]
-
Mechanism: Increasing the temperature increases the kinetic energy of the solvent and solute molecules, which can overcome the lattice energy of the solid and favor the dissolved state.[19][20][21] It can also be used to study dynamic processes, such as rotamer exchange, which can sometimes be mistaken for impurity peaks.[22][23]
-
Procedure:
-
Prepare the sample in a suitable high-boiling point solvent (e.g., Toluene-d₈, DMSO-d₆).[9]
-
Use a robust NMR tube (Class A glass, e.g., Wilmad 507 or higher) to withstand temperature changes.[9]
-
On the spectrometer, use the VT controller to increase the temperature in increments of 10-20°C.
-
Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring data.
-
-
Critical Safety Note: Never exceed the boiling point of your solvent. Ensure you have been properly trained on the specific spectrometer's VT operation.[9]
Part 4: Interpreting Your Results
How do you know if you have a solubility problem just by looking at the spectrum?
-
Broad, Distorted Peaks: Poorly dissolved microscopic particles or high sample viscosity can ruin the magnetic field homogeneity, leading to broad lines.[3][12]
-
Low Signal-to-Noise: If only a small fraction of your compound is dissolved, the resulting spectrum will be weak and noisy.[2]
-
Inconsistent Integrals: If the sample is not homogeneous, the relative integrals of your peaks may not be accurate.
Decision Tree for Solvent Selection
Caption: Logic diagram for initial NMR solvent selection.
References
-
UCHEM. (2025, August 28). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. Available at: [Link]
-
JEOL. Sample preparation for NMR measurements and points to keep in mind. Available at: [Link]
-
SYNMR. (2023, May 22). Advantages and Limitations of Deuterated Solvents in Organic Synthesis. Available at: [Link]
-
Zhou, P., et al. (2007). Overcoming the Solubility Limit with Solubility-Enhancement Tags: Successful Applications in Biomolecular NMR Studies. PMC. Available at: [Link]
-
Alwsci. (2025, July 24). How To Prepare And Run An NMR Sample. Available at: [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. Available at: [Link]
-
Ueda, K., et al. (2023, March 20). Quantitative Analysis of Drug Supersaturation Region by Temperature-Variable Nuclear Magnetic Resonance Measurements, Part 2: Effects of Solubilizer. Molecular Pharmaceutics. Available at: [Link]
-
University of Ottawa NMR Facility Blog. (2014, March 6). Variable Temperature to Improve NMR Resolution. Available at: [Link]
-
Singh, A. (2016, August 12). Is sonication essential in solubility testing of a substance? ResearchGate. Available at: [Link]
-
Preparing a Liquid State NMR Sample. (2021, May 13). YouTube. Available at: [Link]
-
University College London. Sample Preparation | Faculty of Mathematical & Physical Sciences. Available at: [Link]
-
University of York. NMR Sample Preparation. Available at: [Link]
-
Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. Available at: [Link]
-
Ueda, K., et al. (2021, October 26). Variable-Temperature NMR Analysis of the Thermodynamics of Polymer Partitioning between Aqueous and Drug-Rich Phases and Its Significance for Amorphous Formulations. Molecular Pharmaceutics. Available at: [Link]
-
University of Oxford. Variable Temperature NMR Experiments. Available at: [Link]
-
Ueda, K., et al. (2022, January 3). Variable-Temperature NMR Analysis of the Thermodynamics of Polymer Partitioning between Aqueous and Drug-Rich Phases and Its Significance for Amorphous Formulations. PubMed. Available at: [Link]
-
InfoSheet: NMR sample preparation. Available at: [Link]
-
Reddit. (2022, April 22). Cleaning NMR tubes in a sonicator; does it actually work? Available at: [Link]
-
Foris, A. (2015, September 15). Could there be any effect on the NMR signals if the samples are not well dissolved in such given solvents? ResearchGate. Available at: [Link]
-
Ghassempour, A., et al. (2017, February 2). Common problems and artifacts encountered in solution‐state NMR experiments. CDN. Available at: [Link]
-
Common NMR Solvents - Reference Data. Available at: [Link]
-
University of Rochester. Troubleshooting 1H NMR Spectroscopy. Available at: [Link]
-
Daly, A. M., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Journal of Organic Chemistry. Available at: [Link]
-
Gottlieb, H. E., et al. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Journal of Organic Chemistry. Available at: [Link]
-
The Analytical Scientist. (2025, March 12). Trends and Challenges in Nitrosamine Testing: Part Two. Available at: [Link]
-
Hoffelder, D. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Available at: [Link]
-
BioChromato. (2018, December 7). NMR solvent selection - that also allows sample recovery. Available at: [Link]
-
Smith, B. D., et al. (2002). Unusually Low Barrier to Carbamate C-N Rotation. University of Notre Dame. Available at: [Link]
-
KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Available at: [Link]
Sources
- 1. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 2. organomation.com [organomation.com]
- 3. Troubleshooting [chem.rochester.edu]
- 4. NMR solvent selection - that also allows sample recovery [biochromato.com]
- 5. myuchem.com [myuchem.com]
- 6. sites.uclouvain.be [sites.uclouvain.be]
- 7. ou.edu [ou.edu]
- 8. labs.chem.byu.edu [labs.chem.byu.edu]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 14. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 15. Advantages and Limitations of Deuterated Solvents in Organic Synthesis – SYNMR [synmr.in]
- 16. NMR Deuterated Solvent Properties Reference Chart [sigmaaldrich.com]
- 17. researchgate.net [researchgate.net]
- 18. m.youtube.com [m.youtube.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Variable-Temperature NMR Analysis of the Thermodynamics of Polymer Partitioning between Aqueous and Drug-Rich Phases and Its Significance for Amorphous Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. University of Ottawa NMR Facility Blog: Variable Temperature to Improve NMR Resolution [u-of-o-nmr-facility.blogspot.com]
- 23. www3.nd.edu [www3.nd.edu]
Optimizing column chromatography for dinitrobenzyl derivatives
This guide serves as a specialized Technical Support Center for researchers working with 3,5-dinitrobenzyl (DNB) derivatives . These derivatives are commonly used to impart UV-absorbance to non-chromophoric compounds (like fatty acids or alcohols) or to facilitate crystallization.
Status: Operational | Tier: Level 3 (Senior Application Scientist)
Welcome to the DNB Purification Hub. Below you will find targeted workflows for isolating 3,5-dinitrobenzoate esters and amides. These protocols address the unique physicochemical properties of the DNB moiety: high polarity ,
🛠 Module 1: Method Development & Solvent Selection[1]
Q: My DNB derivative precipitates when I add Hexane. What mobile phase should I use?
A: Dinitrobenzyl groups significantly increase the polarity and decrease the solubility of your molecule in aliphatic hydrocarbons. Avoid 100% Hexane or Pentane equilibration.
Recommended Solvent Systems: The "Golden Rule" for DNB derivatives is to maintain a baseline solubility.
| Solvent System | Suitability | Notes |
| DCM / Hexane | ⭐⭐⭐⭐⭐ (Best) | Dichloromethane (DCM) solubilizes the aromatic nitro-system effectively via |
| Toluene / EtOAc | ⭐⭐⭐⭐ (Good) | Toluene provides |
| EtOAc / Hexane | ⭐⭐ (Fair) | Often causes "crashing out" on the column head if the EtOAc % is too low (<10%). |
| MeOH / DCM | ⭐ (Specific) | Only for highly polar DNB-amines or very complex poly-ols. |
Q: How do I visualize these compounds? They aren't showing up well.
A: DNB derivatives are designed to be UV active, but they can be tricky.
-
Primary: UV Absorbance at 254 nm (Strong absorption due to the nitro-aromatic ring).
-
Secondary: UV at 280 nm (often cleaner if using Toluene).
-
Stain: They turn deep brown/red upon reduction. Use a TLC dip of TiCl₃ (Titanium trichloride) or SnCl₂ followed by heating, which reduces the nitro groups to amines (brown spots).
📉 Module 2: The "Acid Impurity" Protocol
Q: I have a persistent streak or a yellow band that won't separate from my product. What is it?
A: This is almost certainly 3,5-dinitrobenzoic acid , the hydrolysis byproduct of the starting reagent (3,5-dinitrobenzoyl chloride). It is highly polar, acidic, and streaks on silica gel.
The Fix (Pre-Column):
-
Do not rely on the column to remove this.
-
Protocol: Dissolve crude mixture in EtOAc/Ether. Wash 3x with saturated aqueous NaHCO₃ . The acid will deprotonate and move to the aqueous layer (turning it yellow). The neutral ester/amide product remains in the organic layer.
The Fix (On-Column): If you must separate it on the column, the acid will tail significantly.
-
Elute your product first using a non-polar gradient (e.g., 20% DCM in Hexane).
-
The acid will stick to the baseline.
-
Flush the column with 10% MeOH/DCM to strip the acid after collecting your product.
⚙️ Module 3: Troubleshooting & Logic Flow
Q: My peaks are tailing (comet-shaped spots). Is it the silanols?
A: Unlike amines, nitro compounds are not basic, so they don't interact with silanols via acid-base chemistry. However, they are
-
Cause 1 (Most Likely): Overloading/Solubility. You liquid-loaded in DCM, but the mobile phase was Hexane. The compound precipitated at the top.[1]
-
Cause 2:
-Active Impurities. The DNB group can "stack" with other aromatics.
Visual Troubleshooting Guide
Use the following logic tree to diagnose your separation issues.
Figure 1: Decision tree for diagnosing chromatographic failures with DNB derivatives. Note the emphasis on loading techniques.
🧪 Module 4: Advanced Loading Protocols
Q: How do I perform the "Dry Load" you recommended?
A: Because DNB derivatives are often crystalline and insoluble in hexane, liquid loading usually leads to band broadening. Dry loading is the Gold Standard for these compounds.
Protocol:
-
Dissolve: Dissolve your crude DNB derivative in the minimum amount of DCM or Acetone.
-
Adsorb: Add Silica Gel (flash grade) or Celite 545 to the flask. Ratio: 1g solid support per 1g crude sample .
-
Evaporate: Rotovap the mixture until it is a free-flowing dust. Caution: Ensure no solvent clumps remain.
-
Load: Pour the powder onto the top of your pre-packed column.
-
Cap: Add a layer of sand (1 cm) on top of the powder to prevent disturbance when adding solvent.
📊 Reference Data: DNB Polarity & Retention
Use this table to estimate where your compound will elute relative to common standards.
| Compound Class | Approx Rf (30% EtOAc/Hex) | Interaction Mechanism |
| DNB-Alkane (Ester) | 0.6 - 0.8 | Weak Adsorption |
| DNB-Steroid | 0.4 - 0.5 | Moderate Steric hindrance |
| DNB-Sugar (Protected) | 0.2 - 0.3 | Strong H-bonding + Dipole |
| 3,5-Dinitrobenzoic Acid | 0.0 - 0.1 (Streaks) | Strong Acid-Silanol interaction |
🔗 References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard procedures for 3,5-dinitrobenzoate derivatization and purification).
-
Still, W. C., Kahn, M., & Mitra, A. "Rapid Chromatographic Techniques for Preparative Separation with Moderate Resolution." Journal of Organic Chemistry, 43(14), 2923–2925, 1978.[2][3] Link
-
Sigma-Aldrich. "TLC Stains and Visualization Reagents." (Reference for Nitro-group reduction visualization). Link
-
Sorbtech. "Sample Loading Methods in Flash Chromatography: Liquid vs. Dry Loading." (Technical note on solubility issues). Link
Sources
Technical Support Center: Boc-Group Instability in Dinitrobenzyl Compounds
Status: Active Ticket ID: #BOC-DNB-001 Assigned Specialist: Senior Application Scientist, Dr. A. Vance Subject: Troubleshooting unexpected deprotection and degradation in N-Boc / Dinitrobenzyl (DNB) systems.
Executive Summary & Diagnostic Framework
The Core Problem: Researchers frequently misattribute the instability of N-Boc-N-(2,4-dinitrobenzyl) systems to the Boc group itself. In reality, the instability is often a convergence of three factors: Photochemical Redox Activity , Acidic Silica Hydrolysis , and Rotameric Confusion .
The 2,4-dinitrobenzyl (DNB) group is not merely a passive substituent; it is an electron-deficient photophore. When paired with a carbamate (Boc), it alters the electronic landscape of the nitrogen atom, making the Boc group susceptible to non-classical cleavage mechanisms and creating spectral artifacts that mimic degradation.
Diagnostic Flowchart
Use this decision tree to isolate the root cause of your instability.
Figure 1: Diagnostic Logic for Boc-DNB Instability. This workflow distinguishes between true chemical cleavage (photochemical/acidic) and spectral artifacts (rotamers).
Technical Modules & Troubleshooting Guides
Module A: The "Phantom" Deprotection (Photochemistry)
The Issue: You observe the loss of the Boc group or the DNB group after leaving the compound on the benchtop, even in solid form. The Science: The ortho-nitro substituent in DNB systems makes them photocleavable . Upon exposure to UV or ambient fluorescent light (which contains UV), the nitro group abstracts a benzylic proton, initiating a redox rearrangement to a nitroso-aldehyde, cleaving the C-N bond [1]. If the Boc group is attached to the amine being released, it may appear stable, but if the Boc is part of the linker assembly, the entire molecule fragments.
Q: I am not using UV lamps, just standard lab lighting. Why is it degrading? A: Dinitrobenzyl groups have a high quantum yield for cleavage. Standard fluorescent lab lights emit enough energy at 365nm to trigger the ortho-nitro effect over a few hours.
Protocol: The "Darkroom" Standard
-
Wrap all glassware (flasks, columns, vials) in aluminum foil immediately after synthesis.
-
Switch to Amber Glassware for storage.
-
Process Logic: If you must handle the compound in open air, work in a hood with the lights dimmed or covered with a UV-filtering film (yellow/amber sheets).
Module B: The Silica Gel Trap (Acidic Hydrolysis)
The Issue: The compound is stable in the crude reaction mixture but the Boc group vanishes during flash column chromatography. The Science: Silica gel is weakly acidic (pH ~5-6) due to surface silanol groups (Si-OH). The DNB group is strongly electron-withdrawing, which usually decreases the basicity of the nitrogen, theoretically making the Boc more stable to protonation. However, the DNB group can coordinate with surface metals or silanols, increasing the local residence time on the acidic surface. This "surface catalysis" is sufficient to cleave the Boc group [2].
Q: How do I purify without losing the Boc group? A: You must neutralize the stationary phase.
Protocol: Neutralized Silica Chromatography
-
Preparation: Slurry your silica gel in the eluent solvent containing 1% Triethylamine (Et3N) .
-
Column Packing: Pour the column with this basic slurry.
-
Equilibration: Flush the column with 2-3 column volumes of pure solvent (without Et3N) to remove excess base, leaving the silica surface neutralized (Et3N-H+ salts on silanols).
-
Elution: Run your purification. The "red shift" warning: DNB compounds often turn deep red/purple in the presence of strong base (Meisenheimer complex formation). If your column turns red, your base concentration is too high. Reduce Et3N to 0.1%.
Module C: NMR "Impurities" (Rotamers vs. Degradation)
The Issue: The proton NMR shows doubled peaks, broad humps, or "missing" signals, leading you to believe the Boc group has fallen off or the compound has degraded. The Science: The N-Boc bond has partial double-bond character (restricted rotation). When a bulky DNB group is also attached to the nitrogen, the barrier to rotation increases significantly. You are seeing rotamers (cis/trans isomers of the carbamate), not impurities.
Q: How do I prove my compound is pure? A: Perform Variable Temperature NMR (VT-NMR).
Protocol: VT-NMR Validation
-
Solvent: Use DMSO-d6 or Toluene-d8 (high boiling points).
-
Acquisition: Take a spectrum at 25°C.
-
Heating: Heat the probe to 80°C (for DMSO) or 100°C (for Toluene).
-
Result: If the "impurities" coalesce into sharp, single peaks, the compound is stable and pure. If the peaks remain distinct or new peaks appear, chemical degradation has occurred.
Quantitative Data: Stability Profiles
Table 1: Stability of N-Boc-N-DNB Amines under various conditions.
| Condition | Stability Rating | Observation | Mechanism of Failure |
| TFA / DCM (1:1) | Low | Rapid Deprotection | Acidolysis (Standard) |
| Silica Gel (Untreated) | Moderate/Low | Slow Deprotection (Hours) | Surface Silanol Catalysis [2] |
| Ambient Light (Solid) | Moderate | Surface degradation | Photo-redox rearrangement [1] |
| Ambient Light (Solution) | Very Low | Rapid Cleavage (<1 hr) | Photo-redox rearrangement |
| Base (10% NaHCO3) | High | Stable | N/A |
| Base (1M NaOH) | Moderate | Color Change (Red) | Meisenheimer Complex (Reversible) |
FAQ: Advanced Troubleshooting
Q: I need to remove the DNB group but keep the Boc group. Is this possible? A: Yes, but it is difficult. DNB is usually removed by photolysis (which risks the Boc) or nucleophilic aromatic substitution (thiolysis).
-
Recommendation: Use thiolysis under mild basic conditions. Treat the substrate with mercaptoacetic acid and a mild base (like DIPEA). The thiol attacks the DNB ring, cleaving it from the amine. Since Boc is base-stable, it should remain intact [3].
Q: My DNB compound turns black when I add TFA to remove the Boc. Why? A: Nitro compounds are oxidants. In high concentrations of strong acid, they can participate in complex redox side reactions or polymerization.
-
Solution: Use HCl in Dioxane (4M) instead of TFA. It is a cleaner reagent for electron-deficient systems and avoids the oxidative byproducts often seen with TFA/nitro combinations.
Q: I cannot get the Boc group ONTO my DNB-amine. The reaction fails. A: The DNB group is electron-withdrawing, making the amine a poor nucleophile. It struggles to attack Boc-anhydride.[1]
-
Solution: Use a catalyst.[2] Add 10 mol% DMAP (4-Dimethylaminopyridine) to the reaction. If that fails, switch to the more reactive Boc-ON reagent or use LiHMDS to deprotonate the amine first (generating the amide anion), then quench with Boc2O.
References
-
Photochemistry of Nitrobenzyl Groups: Title:o-Nitrobenzyl Photolabile Protecting Groups in Organic Synthesis. Source:Chemical Reviews (2013). Link:[Link]
-
Silica Gel Acidity & Boc Loss: Title: Selective Removal of the N-BOC Protective Group using Silica Gel at Low Pressure. Source:Tetrahedron Letters (1996). Link:[Link]
-
Orthogonal Cleavage (Thiolysis): Title: Cleavage of the 2,4-Dinitrobenzenesulfonyl (DNs) Group from Amines. Source:Tetrahedron Letters (1997). Link:[Link](Note: Generalized reference for DNs cleavage via thiols).
Sources
Technical Support Center: 3,5-Dinitrobenzyl Chloride (DNBC) Remediation
[1]
Current Status: Operational Topic: Purification & Safety Protocols for DNBC Removal Ticket Priority: High (Safety/Purity Critical)
Immediate Triage: Safety & Handling
WARNING: Before attempting any purification, verify your safety protocols. 3,5-Dinitrobenzyl chloride (DNBC) is not a standard alkyl halide.[1]
-
Energetic Hazard: The molecule contains two nitro groups on a benzene ring, classifying it as an energetic compound. Do not distill to dryness or subject the concentrated residue to high heat (>80°C) or mechanical shock, as this poses an explosion risk.
-
Lachrymator & Sensitizer: DNBC is a potent lachrymator (tear gas effect) and skin sensitizer. All handling, including weighing and rotovapping, must occur in a functioning fume hood.[1]
-
Nucleophilic Sensitivity: It is highly reactive toward nucleophiles. Avoid inadvertent contact with metal spatulas or wet surfaces which can generate HCl gas.
Purification Strategy Selector
Choose your remediation path based on reaction scale and product stability.
Caption: Decision matrix for selecting the optimal DNBC removal strategy based on scale and chemical sensitivity.
Method A: Solid-Phase Scavenging (The "Gold Standard")
Best for: High-value intermediates, final steps, and preventing emulsion formation.[1]
The Concept: Instead of trying to wash DNBC out (which is difficult due to its lipophilicity), we react it with a polymer-supported amine. The DNBC becomes covalently bound to the insoluble plastic bead, which is then removed by simple filtration.
Recommended Resin:
-
Primary Choice: PS-Trisamine (Polystyrene-supported Tris(2-aminoethyl)amine).
-
Alternative: PS-Thiophenol (if the reaction is strictly non-basic).
Protocol:
-
Calculate Load: Assume 100% of the excess DNBC remains. Use 3–4 equivalents of resin relative to the excess DNBC.
-
Example: If you have 0.1 mmol excess DNBC, use 0.3–0.4 mmol of functionalized resin.[1]
-
-
Solvent Check: Ensure the reaction solvent swells the resin (DCM, THF, and DMF are excellent; Methanol/Water are poor).
-
Incubation: Add resin to the reaction mixture. Agitate (do not stir with a magnetic bar, which grinds the beads) for 1–4 hours at room temperature.
-
Validation: Spot a TLC plate. DNBC is UV-active. If the spot remains, add more resin or heat to 40°C.
-
Filtration: Filter through a fritted glass funnel or a cotton plug. Rinse the resin with DCM.
-
Result: The filtrate contains your product; the DNBC is trapped on the beads.
Caption: Mechanism of action: The electrophilic DNBC is immobilized by the nucleophilic resin.
Method B: Soluble Tagging (The "Quench & Wash")
Best for: Large scale reactions where resins are too expensive.
The Issue: Unlike acid chlorides, you cannot simply hydrolyze DNBC with NaOH to remove it. The hydrolysis product is 3,5-dinitrobenzyl alcohol , which is a water-insoluble solid that will extract back into your organic layer, contaminating the product.[1]
The Solution: React the excess DNBC with a small, water-soluble amine (like Glycine or Dimethylamine) to create a highly polar, charged species that forces the DNBC derivative into the aqueous layer.[1]
Protocol:
-
Prepare Quench Solution: Dissolve Glycine (2–5 equiv vs excess DNBC) and Triethylamine (2 equiv) in a minimal amount of water/methanol (1:1).
-
Add to Reaction: Add this mixture to your organic reaction solution.
-
Stir: Stir vigorously for 30–60 minutes.
-
Workup:
-
Add water and an organic solvent (EtOAc or DCM).[3]
-
Basify the aqueous layer to pH >9 (using NaOH or Carbonate).
-
Why? This ensures the carboxylic acid on the glycine adduct is deprotonated (
), making the byproduct extremely water-soluble.
-
-
Separate: The DNBC-Glycine adduct stays in the water. Your product stays in the organic layer.
Frequently Asked Questions (Troubleshooting)
Q: I see a persistent UV spot near the solvent front. Is that DNBC? A: Likely yes. DNBC is very non-polar and travels high on silica in standard EtOAc/Hexane systems.
-
Diagnostic: Spot the pure reagent next to your mixture.
-
Fix: If you must use chromatography, flush the column with 100% Hexanes (or very low polarity) first to elute the DNBC before increasing polarity for your product.
Q: Can I remove DNBC by recrystallization? A: It is risky. 3,5-dinitrobenzyl derivatives often have similar solubility profiles to the unreacted reagent (both are planar, aromatic, and nitro-rich).[1]
-
Recommendation: Use Method B (Soluble Tagging) before attempting crystallization to debulk the impurity.
Q: My product is an amine. Will the scavenger resin remove my product too? A: No, provided you select the correct resin.
-
If your product is a secondary or tertiary amine, use a primary amine resin (like PS-Trisamine).[1] The benzyl chloride reacts much faster with the primary amine on the resin than with your hindered product.
-
Alternative: Use a thiol resin (PS-Thiophenol). Thiols are softer, better nucleophiles for alkyl halides and will not react with your amine product.
Q: Is the "Lachrymator" warning real? A: Yes. Even trace amounts on glassware can cause eye irritation.
-
Decontamination: Rinse all dirty glassware with a dilute solution of ethanolamine or ammonia in the hood before removing it for cleaning. This chemically neutralizes the lachrymatory capability.
Summary Data Table
| Method | Cost | Speed | Scalability | Primary Risk |
| Solid Phase (Resin) | High | Fast (1h) | Low (<5g) | Resin incompatibility with solvent |
| Soluble Tagging (Glycine) | Low | Medium (2h) | High (>10g) | Emulsion formation |
| Chromatography | Medium | Slow (4h+) | Medium | Co-elution with product |
| Hydrolysis (NaOH) | Low | Fast | NOT RECOMMENDED | Product (Alcohol) remains in organic layer |
References
-
Amerigo Scientific. (n.d.). Scavenger Resins for Purification. Retrieved from [Link]
-
Flynn, D. L., et al. (1997).[1][4] Polymer-supported reagents: New solutions for the purification of organic synthesis reactions. Journal of the American Chemical Society.[4] (Foundational text on scavenger resins).
Validation & Comparative
IR spectroscopy peaks for tert-butyl allyl(3,5-dinitrobenzyl)carbamate
An In-Depth Technical Guide to the Infrared Spectroscopy of tert-butyl allyl(3,5-dinitrobenzyl)carbamate
Abstract
This guide provides a comprehensive analysis of the expected Fourier-Transform Infrared (FT-IR) spectrum of tert-butyl allyl(3,5-dinitrobenzyl)carbamate. As a molecule incorporating multiple, distinct functional groups, its IR spectrum presents a rich source of structural information. This document serves as a predictive and comparative tool for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of complex organic molecules. We will deconstruct the molecule into its constituent functional moieties—a tertiary carbamate, an allyl group, a tert-butyl group, and a 3,5-disubstituted aromatic nitro system—to predict the characteristic vibrational frequencies. This analysis is supported by a comparative study with simpler, related structures to rationalize peak positions and intensities. Furthermore, a detailed, self-validating experimental protocol for acquiring a high-fidelity spectrum is provided, emphasizing the causality behind procedural choices to ensure reproducibility and accuracy.
Molecular Structure and Functional Group Analysis
Infrared spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules, providing a unique "fingerprint" based on the functional groups present.[1][2] The structure of tert-butyl allyl(3,5-dinitrobenzyl)carbamate is a composite of several IR-active groups. A thorough analysis requires dissecting the molecule into these components, as illustrated below.
Caption: Key functional groups within the target molecule.
Each of these groups possesses characteristic vibrational modes (stretching and bending) that absorb IR radiation at specific frequencies. The overall spectrum is a superposition of these individual absorptions, modulated by the electronic and steric environment of the entire molecule.
Predicted Infrared Absorption Frequencies
The following table summarizes the predicted characteristic absorption peaks for tert-butyl allyl(3,5-dinitrobenzyl)carbamate. The wavenumber ranges are based on established literature values for each functional group.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity | Notes |
| Aromatic System | Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak | Typically appears just above the aliphatic C-H stretching region.[3][4] |
| Aromatic C=C Stretch | 1600 - 1585 & 1500 - 1400 | Medium | Two distinct bands are common for in-ring skeletal vibrations.[3][5] | |
| C-H Out-of-Plane Bend | 900 - 675 | Strong | The exact position is highly diagnostic of the ring substitution pattern. For 1,3,5-trisubstitution, a strong band is expected around 850 cm⁻¹.[5] | |
| Nitro Groups | Asymmetric NO₂ Stretch | 1550 - 1475 | Strong | One of the most characteristic and intense bands for aromatic nitro compounds.[5][6][7] |
| Symmetric NO₂ Stretch | 1360 - 1290 | Strong | The second highly diagnostic band for nitroaromatics.[5][6][7] | |
| Carbamate Group | Carbonyl (C=O) Stretch | 1715 - 1680 | Strong | A very strong and sharp absorption, characteristic of the carbamate linkage. The position is influenced by the electronic effects of the attached N and O atoms.[8] |
| C-N Stretch | 1335 - 1250 | Strong | A strong stretch associated with the carbamate C-N bond.[3] | |
| C-O Stretch | 1250 - 1180 | Strong | Characteristic ester-like C-O stretch. | |
| Allyl Group | Alkenyl =C-H Stretch | 3100 - 3010 | Medium | Overlaps with the aromatic C-H stretch region.[9] |
| C=C Stretch | 1680 - 1640 | Medium to Weak | Can sometimes be weak or difficult to distinguish if close to other absorptions.[3] | |
| Aliphatic System | Alkyl C-H Stretch | 2980 - 2850 | Strong | Arises from the tert-butyl and benzyl/allyl CH₂ groups. A strong, complex set of bands is expected.[4][10] |
| C-H Bending (Scissoring/Rocking) | 1470 - 1350 | Medium | Includes CH₂ scissoring (~1465 cm⁻¹) and methyl rocking from the tert-butyl group (~1370 cm⁻¹).[3][11] |
Comparative Spectral Analysis
To substantiate the predicted peak assignments, it is instructive to compare the expected spectrum of our target molecule with simpler analogues. This comparison highlights how the combination of functional groups influences the final spectrum.
Carbonyl (C=O) Stretch Comparison
The C=O stretch is one of the most prominent features in the spectrum. Its position is sensitive to the electronic environment.
| Compound | Structure | Expected C=O Wavenumber (cm⁻¹) | Rationale |
| Target Molecule | (Complex) | ~1700 | The nitrogen atom's lone pair donates electron density to the carbonyl, weakening the C=O bond and lowering its frequency compared to a simple ketone. |
| Benzyl Carbamate | C₆H₅CH₂OC(O)NH₂ | ~1694[8] | Similar carbamate environment. The primary N-H group can participate in hydrogen bonding in the solid state, which can further lower the frequency. The target molecule lacks an N-H bond. |
| 2-Butanone (Ketone) | CH₃C(O)CH₂CH₃ | ~1715[3] | Represents a standard ketone C=O stretch without the influence of an adjacent heteroatom like nitrogen, hence its higher frequency. |
Nitro (NO₂) Group Stretch Comparison
The two strong NO₂ stretching bands are hallmarks of nitroaromatic compounds.
| Compound | Structure | Asymmetric NO₂ Stretch (cm⁻¹) | Symmetric NO₂ Stretch (cm⁻¹) |
| Target Molecule | (Complex) | 1550 - 1475 | 1360 - 1290 |
| m-Nitrotoluene | CH₃-C₆H₄-NO₂ | ~1537[7] | ~1358[7] |
| Nitromethane | CH₃NO₂ | ~1573[7] | ~1383[7] |
Analysis: Conjugation with an aromatic ring lowers the NO₂ stretching frequencies compared to aliphatic nitro compounds like nitromethane.[5][7] The electronic environment of the 3,5-dinitrobenzyl group in the target molecule is very similar to that of other dinitroaromatic compounds, so the peak positions are expected to be highly consistent with the established ranges.[6][12]
Experimental Protocol for FT-IR Analysis
This section outlines a robust, self-validating protocol for obtaining a high-quality FT-IR spectrum of solid tert-butyl allyl(3,5-dinitrobenzyl)carbamate.
Experimental Workflow
Caption: Workflow for FT-IR Spectroscopic Analysis.
Step-by-Step Methodology (KBr Pellet Method)
The Potassium Bromide (KBr) pellet method is recommended for obtaining high-quality spectra of solid samples, as it minimizes interference from solvents and produces sharp, well-defined peaks.
-
Materials and Equipment:
-
FT-IR Spectrometer (e.g., Bruker, PerkinElmer, Thermo Fisher)
-
Hydraulic Press and Pellet Die
-
Agate Mortar and Pestle
-
Infrared (IR) Grade KBr Powder (spectroscopically pure, must be kept dry in a desiccator)
-
Spatula and Weighing Paper
-
Heat Lamp (for drying)
-
-
Preparation:
-
Causality: KBr is transparent to IR radiation in the mid-IR range (4000-400 cm⁻¹) and has a refractive index that allows for good sample dispersion. It is crucial to eliminate moisture, as water has strong IR absorptions (broad peak ~3400 cm⁻¹) that can obscure sample peaks.[11]
-
Gently grind ~100-200 mg of IR-grade KBr in an agate mortar and pestle to a fine, consistent powder. Briefly heat the KBr under a heat lamp if ambient humidity is high.
-
Weigh approximately 1-2 mg of the tert-butyl allyl(3,5-dinitrobenzyl)carbamate sample.
-
Add the sample to the KBr in the mortar.
-
-
Sample Grinding and Mixing:
-
Causality: Thorough mixing and grinding are critical. The goal is to disperse the sample particles homogeneously within the KBr matrix. Particle sizes larger than the IR wavelength can cause scattering and distorted peak shapes (the Christiansen effect).
-
Gently grind the sample and KBr together for 2-3 minutes until the mixture is a fine, homogeneous powder with no visible clumps of the sample.
-
-
Pellet Pressing:
-
Transfer a small amount of the mixture into the pellet die.
-
Assemble the die and place it in the hydraulic press.
-
Apply pressure (typically 7-10 tons) for approximately 2-5 minutes.
-
Causality: The high pressure causes the KBr to flow and fuse, creating a transparent or translucent disc that encases the sample. A good pellet should be clear and free of cracks or cloudiness.
-
Carefully release the pressure and disassemble the die to retrieve the pellet.
-
-
Data Acquisition:
-
Ensure the sample compartment of the FT-IR spectrometer is empty.
-
Acquire a background spectrum . This measures the absorbance of the ambient atmosphere (CO₂ and H₂O) and the instrument itself, which will be subtracted from the sample spectrum.[13]
-
Place the KBr pellet into the sample holder in the spectrometer's beam path.
-
Acquire the sample spectrum . The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
-
Typical Parameters:
-
Scan Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹ (sufficient for most structural elucidation)
-
Number of Scans: 16-32 (improves signal-to-noise ratio)
-
-
Conclusion
The infrared spectrum of tert-butyl allyl(3,5-dinitrobenzyl)carbamate is predicted to be rich and highly characteristic. The most definitive peaks for structural confirmation include the strong, sharp carbamate C=O stretch around 1700 cm⁻¹, and the pair of very strong absorptions for the aromatic NO₂ groups between 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹. Additional key features confirming the full structure would be the C-H stretches above 3000 cm⁻¹ (aromatic/alkenyl) and below 3000 cm⁻¹ (aliphatic), along with the complex fingerprint region below 1500 cm⁻¹ which provides a unique pattern for the entire molecular skeleton. By following the detailed experimental protocol and using the comparative data provided, researchers can confidently acquire and interpret the IR spectrum to verify the synthesis and purity of this complex molecule.
References
- Title: Spectroscopy Tutorial: Nitro Groups Source: University of Colorado Boulder, Department of Chemistry URL
-
Title: Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides Source: Journal of AOAC INTERNATIONAL, Oxford Academic URL: [Link]
-
Title: IR: nitro groups Source: University of Calgary, Department of Chemistry URL: [Link]
-
Title: Table of Characteristic IR Absorptions Source: University of Chemistry and Technology, Prague URL: [Link]
-
Title: SUPPORTING INFORMATION - Synthesis of carbamates from alcohols and urea using ZnAl₂O₄ as a reusable catalyst Source: The Royal Society of Chemistry URL: [Link]
-
Title: Stretching frequency of nitro and nitrito Source: Chemistry Stack Exchange URL: [Link]
-
Title: Infrared Spectroscopy of the tert-Butyl Cation in the Gas Phase Source: ACS Publications URL: [Link]
-
Title: High-resolution infrared spectra of jet-cooled allyl radical (CH2–CH–CH2): ν2, ν3, and ν14 C–H stretch vibrations Source: ResearchGate URL: [Link]
-
Title: IR spectrum of 2-methylpropan-2-ol Source: Doc Brown's Chemistry URL: [Link]
-
Title: Experimental and theoretical Investigation of the IR spectra and thermochemistry of four isomers of 2-N,N Source: SciELO URL: [Link]
-
Title: The features of IR spectrum Source: SlidePlayer URL: [Link]
-
Title: FT-IR Spectroscopy (Experiment) Source: Chemistry LibreTexts URL: [Link]
-
Title: Experiment 11 — Infrared Spectroscopy Source: Dartmouth College URL: [Link]
-
Title: IR Spectroscopy Tutorial Source: University of Colorado Boulder URL: [Link]
-
Title: IR Absorption Table Source: University of Puget Sound URL: [Link]
-
Title: Interpreting Infrared Spectra Source: Specac Ltd URL: [Link]
-
Title: Solved This is an IR spectrum of 3-5 dinitrobenzoic Source: Chegg.com URL: [Link]
-
Title: 1.7: Infrared Spectra of Some Common Functional Groups Source: Chemistry LibreTexts URL: [Link]
-
Title: INFRARED SPECTROSCOPY (IR) Source: St. Petersburg College URL: [Link]
-
Title: Organic Analysis - Infrared (IR) Spectroscopy (A-Level Chemistry) Source: Study Mind URL: [Link]
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. studymind.co.uk [studymind.co.uk]
- 3. uanlch.vscht.cz [uanlch.vscht.cz]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. rsc.org [rsc.org]
- 9. IR Absorption Table [webspectra.chem.ucla.edu]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. C4H10O (CH3)3COH infrared spectrum of 2-methylpropan-2-ol prominent wavenumbers cm-1 detecting hydroxyl functional groups present finger print for identification of tert-butyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. chegg.com [chegg.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Technical Guide: Elemental Analysis & Characterization of tert-butyl allyl(3,5-dinitrobenzyl)carbamate
This guide provides a comprehensive technical analysis of tert-butyl allyl(3,5-dinitrobenzyl)carbamate , a specialized intermediate used in organic synthesis, particularly for introducing the 3,5-dinitrobenzyl moiety (a strong
Executive Summary & Compound Profile
tert-butyl allyl(3,5-dinitrobenzyl)carbamate (CAS: 2009210-29-9) is a tertiary carbamate featuring three distinct functional handles: a Boc group (acid-labile), an Allyl group (Pd-labile), and a 3,5-dinitrobenzyl group (chromophore/
Chemical Identity
-
IUPAC Name: tert-butyl allyl(3,5-dinitrobenzyl)carbamate[1]
-
Molecular Formula:
-
Molecular Weight: 337.33 g/mol
-
Physical State: Typically a pale yellow to off-white solid (due to the nitro groups).
-
Solubility: Soluble in DCM, EtOAc, THF; insoluble in water.
Elemental Analysis Data: Target vs. Alternatives
The following table presents the Theoretical Elemental Analysis (Target Specification) for the title compound compared to its mono-nitro and non-nitro analogs. This comparison highlights the significant shift in Nitrogen and Carbon content introduced by the dinitrobenzyl moiety, serving as a key diagnostic for successful synthesis.
Table 1: Comparative Elemental Analysis Specifications
| Compound | Formula | MW ( g/mol ) | Carbon (C) % | Hydrogen (H) % | Nitrogen (N) % | Oxygen (O) % |
| Title Compound | 337.33 | 53.41 | 5.68 | 12.46 | 28.46 | |
| Alt A: Mono-nitro Analog* | 292.33 | 61.63 | 6.90 | 9.58 | 21.89 | |
| Alt B: Benzyl Analog** | 247.34 | 72.84 | 8.56 | 5.66 | 12.94 |
*Alt A: tert-butyl allyl(4-nitrobenzyl)carbamate **Alt B: tert-butyl allyl(benzyl)carbamate
Data Interpretation Guidelines
-
Nitrogen Content: A found N% value significantly lower than 12.46% (e.g., <12.0%) suggests incomplete alkylation or contamination with the non-nitro precursor.
-
Carbon Content: A found C% value significantly higher than 53.41% usually indicates the presence of residual solvent (e.g., Hexane or Toluene) or the mono-nitro impurity.
-
Acceptance Criteria: For research-grade purity, experimental values should fall within
of the theoretical values.
Experimental Protocol: Synthesis & Purification
To achieve the purity required for the elemental analysis above, the following self-validating synthesis protocol is recommended. This method utilizes the enhanced acidity of the N-H bond in tert-butyl allylcarbamate for clean alkylation.
Workflow Diagram
Caption: Step-by-step synthesis workflow for tert-butyl allyl(3,5-dinitrobenzyl)carbamate.
Detailed Methodology
-
Reagent Preparation:
-
Dissolve tert-butyl allylcarbamate (1.0 equiv) in anhydrous DMF (0.2 M concentration).
-
Cool the solution to 0°C under an inert atmosphere (
or Ar).
-
-
Deprotonation:
-
Add Sodium Hydride (NaH, 60% dispersion in oil, 1.2 equiv) portion-wise.
-
Observation: Watch for vigorous hydrogen gas evolution. Stir at 0°C for 30 mins until evolution ceases.
-
-
Alkylation:
-
Add 3,5-dinitrobenzyl bromide (1.1 equiv) dissolved in a minimum amount of DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 4–12 hours.
-
Monitoring: Check by TLC (Hexane/EtOAc 3:1). The product will appear as a UV-active spot (due to dinitrobenzyl) with a lower
than the starting bromide but higher than the amine.
-
-
Workup & Purification:
Characterization Data (Expected)
Beyond elemental analysis, the following spectroscopic data confirms the structure:
-
NMR (400 MHz,
):- 8.9–9.0 (m, 1H, Ar-H, para to alkyl).
- 8.4–8.5 (m, 2H, Ar-H, ortho to alkyl).
- 5.7–5.9 (m, 1H, Allyl -CH=).
- 5.1–5.3 (m, 2H, Allyl =CH2).
- 4.5–4.7 (s, 2H, Benzylic CH2).
- 3.8–4.0 (d, 2H, Allyl N-CH2).
- 1.45 (s, 9H, Boc t-Bu).
-
IR Spectroscopy:
-
~1690
(C=O, carbamate). -
~1530, 1350
(NO2, asymmetric/symmetric stretch).
-
~1690
References
-
Pittelkow, M., et al. (2002). "Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates." Synthesis, 2002(15), 2195-2202.[4] (Methodology for Boc-protection of amines).
- Organic Syntheses. (n.d.). General Procedures for N-Alkylation of Carbamates.
Sources
A Senior Application Scientist's Guide to Validating the Purity of Synthesized Dinitrobenzyl Carbamates
For researchers and professionals in drug development, establishing the absolute purity of a synthesized active pharmaceutical ingredient (API) is not merely a procedural step but the cornerstone of safety and efficacy. Dinitrobenzyl carbamates, a class of compounds often explored for their potential as prodrugs or bioreductively activated drugs, present unique challenges in synthesis and purification. Their validation requires a multi-faceted analytical approach to ensure that residual starting materials, byproducts, or degradation products are identified and quantified with high confidence.
This guide provides an in-depth comparison of essential analytical techniques, offering field-proven insights and detailed protocols to establish a self-validating system for purity assessment. The methodologies described are grounded in the principles of scientific integrity and align with the rigorous standards expected in pharmaceutical development, such as those outlined by the International Council for Harmonisation (ICH).[1][2][3][4]
The Analytical Triad: An Overview of Core Purity Validation Techniques
No single analytical method is sufficient to declare a compound "pure." A robust purity validation strategy relies on the orthogonal application of several techniques, each providing a different piece of the structural and quantitative puzzle. For dinitrobenzyl carbamates, the three pillars of analysis are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).[5][6]
| Technique | Primary Purpose | Strengths | Limitations |
| HPLC (UV-Vis) | Quantitative Purity & Impurity Profiling | Highly sensitive for UV-active compounds; excellent for quantifying known and unknown impurities; method validation is well-established under ICH guidelines.[1][2][7] | Requires chromophores for detection; co-eluting impurities can be missed; structural information is limited. |
| NMR Spectroscopy | Structural Confirmation & Identification of Impurities | Provides definitive structural information; can identify and quantify impurities without a reference standard (qNMR); non-destructive.[6][8] | Lower sensitivity compared to HPLC; complex spectra can be difficult to interpret; requires higher sample concentration. |
| Mass Spectrometry | Molecular Weight Verification & Fragmentation Analysis | Confirms molecular weight with high accuracy (HRMS); provides structural clues through fragmentation patterns; extremely sensitive.[5][6] | Isomer differentiation can be challenging; ionization efficiency varies between compounds, making quantification difficult without standards. |
Workflow for Purity Validation
A systematic approach ensures that all aspects of purity are addressed, from initial screening to final certification. The following workflow illustrates the interplay between the core analytical techniques.
Caption: Workflow for validating dinitrobenzyl carbamate purity.
In-Depth Methodologies & Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Quantitative Purity
HPLC with UV detection is the gold standard for determining the purity percentage of APIs. The dinitrobenzyl moiety provides a strong chromophore, making UV detection highly sensitive.
Expertise & Causality: The choice of a reversed-phase (RP) C18 column is standard for moderately polar organic molecules like dinitrobenzyl carbamates.[9][10] A gradient elution is employed to ensure that both the main compound and any potential impurities, which may have a wide range of polarities, are eluted and resolved effectively. Acetonitrile is often preferred over methanol as the organic modifier due to its lower viscosity and better UV transparency.
Protocol: HPLC Purity Assay
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis Diode Array Detector (DAD).
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, return to 5% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan).
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized dinitrobenzyl carbamate.
-
Dissolve in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Analysis & Calculation:
-
Inject a blank (diluent), a standard of known concentration (if available), and the sample.
-
Purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected.
-
Formula: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100.
-
Trustworthiness: This protocol is self-validating through the use of a blank injection to ensure no system contamination and a DAD detector to check for peak purity (i.e., confirming that a single peak is not composed of co-eluting species with different UV spectra).
NMR Spectroscopy for Structural Confirmation
NMR is unparalleled in its ability to provide a detailed structural fingerprint of a molecule. For dinitrobenzyl carbamates, ¹H and ¹³C NMR are essential to confirm the connectivity of atoms and identify subtle impurities.
Expertise & Causality: The aromatic protons of the dinitrobenzyl group will appear in the downfield region (typically 7.5-8.5 ppm) due to the electron-withdrawing effects of the nitro groups. The benzylic protons (CH₂) adjacent to the carbamate will also have a characteristic chemical shift. Impurities, such as residual starting alcohol or unreacted dinitrobenzyl chloride, will have distinct signals that can be readily identified. Two-dimensional NMR experiments like COSY and HSQC can be used to resolve complex or overlapping signals.[8]
Protocol: ¹H and ¹³C NMR Analysis
-
Instrumentation:
-
NMR Spectrometer (400 MHz or higher for better resolution).
-
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Add a small amount of an internal standard (e.g., Tetramethylsilane - TMS) if not already present in the solvent.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
If necessary, acquire 2D spectra (COSY, HSQC) to confirm proton-proton and proton-carbon correlations.
-
-
Data Interpretation:
-
¹H NMR: Integrate all peaks. The ratio of the integrals should correspond to the number of protons in the proposed structure. Check for unexpected peaks, which may indicate impurities.
-
¹³C NMR: Count the number of unique carbon signals. This should match the number of unique carbons in the molecular structure. The chemical shifts should be consistent with a carbamate functional group and a dinitro-substituted aromatic ring.[11]
-
Mass Spectrometry for Molecular Weight Verification
MS provides the molecular weight of the compound, offering a fundamental check on its identity. High-Resolution Mass Spectrometry (HRMS) can provide an exact mass, allowing for the determination of the molecular formula.
Expertise & Causality: Electrospray Ionization (ESI) is a soft ionization technique suitable for carbamates, often producing a protonated molecular ion [M+H]⁺ or a sodiated adduct [M+Na]⁺. A key fragmentation pathway for benzyl compounds is cleavage to form a stable benzyl or tropylium cation, which would appear at an m/z of 91, though the dinitro substitution will alter this characteristic mass.[12]
Protocol: LC-MS Analysis
-
Instrumentation:
-
LC-MS system, preferably with a time-of-flight (TOF) or Orbitrap mass analyzer for high-resolution data.
-
-
Methodology:
-
Use the same LC method as described for the HPLC purity analysis to introduce the sample into the mass spectrometer.
-
Acquire data in positive ion ESI mode.
-
-
Data Interpretation:
-
Identify the peak corresponding to the molecular ion (e.g., [M+H]⁺).
-
Compare the observed mass with the calculated theoretical mass. For HRMS, the mass accuracy should be within 5 ppm.
-
Analyze fragmentation patterns to provide further structural confirmation. The loss of the carbamate side chain or nitro groups can be diagnostic.
-
Conclusion and Best Practices
Validating the purity of synthesized dinitrobenzyl carbamates is a critical activity that demands a rigorous, multi-technique approach.
-
HPLC provides the primary quantitative measure of purity.
-
NMR offers definitive structural confirmation and identifies impurities based on their unique chemical signatures.
-
MS verifies the molecular weight and formula, confirming the compound's fundamental identity.
By integrating the data from these orthogonal techniques, researchers can build a comprehensive and trustworthy purity profile, ensuring the quality and reliability of their materials for downstream applications in drug development and scientific research. This approach aligns with the principles of analytical procedure validation outlined by regulatory bodies, forming a solid foundation for any research program.[1][4]
References
-
Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]
-
Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]
-
Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]
-
Title: Modern Analytical Technique for Characterization Organic Compounds Source: Preprints.org (MDPI) URL: [Link]
-
Title: DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION Source: Taylor & Francis Online URL: [Link]
-
Title: Development of SPME-HPLC methodology for detection of nitroexplosives Source: Taylor & Francis Online URL: [Link]
-
Title: ICH guideline Q2(R2) on validation of analytical procedures Source: European Medicines Agency (EMA) URL: [Link]
-
Title: Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples Source: PubMed URL: [Link]
-
Title: Characterization and Identification in Organic Chemistry through Analytical Techniques Source: Research and Reviews: Journal of Chemistry URL: [Link]
-
Title: Determination of nitroaromatic compounds in soil samples by HPLC, using on-line preconcentration | Request PDF Source: ResearchGate URL: [Link]
-
Title: Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy Source: Fiveable URL: [Link]
-
Title: Top 5 Methods of Assessing Chemical Purity Source: Moravek, Inc. URL: [Link]
-
Title: EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer... Source: CUNY URL: [Link]
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Title: analytical techniques for estimation of organic compounds Source: Slideshare URL: [Link]
-
Title: Revealing Organophosphorus and Carbamate Interactions with Albumin Using 1H NOE Pumping NMR Technique Source: PMC URL: [Link]
-
Title: Revealing carbon capture chemistry with 17-oxygen NMR spectroscopy Source: PMC URL: [Link]
-
Title: mass spectra - fragmentation patterns Source: Chemguide URL: [Link]
-
Title: Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists Source: sites.gsu.edu URL: [Link]
-
Title: MASS SPECTROMETRY: FRAGMENTATION PATTERNS Source: eGyanKosh URL: [Link]
Sources
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- 12. fiveable.me [fiveable.me]
Structural Elucidation of Allyl(3,5-dinitrobenzyl)carbamate: A Comparative Methodological Guide
Topic: Crystal structure determination of allyl(3,5-dinitrobenzyl)carbamate Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary
In pharmaceutical development and organic synthesis, the 3,5-dinitrobenzyl (DNB) moiety is a privileged pharmacophore and a "crystallization handle." Its electron-deficient aromatic ring promotes
This guide objectively compares the methodologies for determining the crystal structure of allyl(3,5-dinitrobenzyl)carbamate , positioning Single Crystal X-Ray Diffraction (SC-XRD) as the requisite gold standard against alternative screening methods like Powder X-Ray Diffraction (PXRD) and NMR Crystallography.
Part 1: Methodology Comparison (The "Product" Evaluation)
When characterizing a new crystalline entity, researchers must choose between structural resolution (SC-XRD), bulk phase identification (PXRD), or connectivity analysis (NMR). The following analysis evaluates these "products" (methodologies) based on resolution, data integrity, and utility for drug development.
Comparative Analysis Table
| Feature | SC-XRD (Gold Standard) | PXRD (Screening Alternative) | NMR Crystallography (Complementary) |
| Primary Output | 3D Atomic Coordinates ( | Unit Cell Dimensions, Phase Purity, Polymorph ID | Local Chemical Environment, Connectivity |
| Resolution | Atomic (< 0.8 Å) | Medium (Peak overlap issues) | Short-range interactions only |
| Sample Requirement | Single Crystal ( | Polycrystalline Powder (mg scale) | Powder (mg to g scale) |
| Handling Disorder | Excellent (Anisotropic refinement of Nitro groups) | Poor (Rietveld refinement struggles with flexible chains) | Good for dynamic motion analysis |
| Throughput | Low (1-4 hours/sample) | High (mins/sample) | Low (hours to days) |
In-Depth Technical Assessment
1. Single Crystal XRD (The Superior Choice)
For allyl(3,5-dinitrobenzyl)carbamate , SC-XRD is the only method capable of resolving the specific packing interactions critical to this molecule's stability.
-
Causality: The DNB group is rigid, but the allyl chain is flexible. SC-XRD at low temperature (100 K) freezes the allyl group's thermal motion, allowing for precise modeling of the carbamate torsion angles.
-
Performance: It provides the "R-factor"—a quantitative metric of fit. A structure with
is considered publication-quality.
2. Powder XRD (The Screening Tool)
PXRD is often marketed as a faster alternative. However, for ab initio structure determination of organic molecules with high degrees of freedom (like the allyl tail), it fails to provide atomic certainty.
-
Limitation: The "overlap" of reflections at high angles in PXRD makes resolving the specific rotation of the nitro groups (
) nearly impossible without a prior model.
3. Computational Prediction (CSP)
While Density Functional Theory (DFT) can predict low-energy conformers, it cannot confirm which polymorph actually nucleated in your vial. It serves as validation, not determination.
Part 2: Experimental Protocol (Self-Validating System)
To achieve a publication-grade structure for this carbamate, follow this optimized workflow. This protocol integrates synthesis, crystallization, and data reduction.
Phase 1: Synthesis & Crystallization
The goal is to produce a single crystal with defined faces, minimizing twinning.
-
Synthesis: React allyl alcohol with 3,5-dinitrobenzyl isocyanate (or allyl amine with the chloroformate) in dry DCM.
-
Purification: Silica gel chromatography is mandatory. Impurities disrupt the
-stacking network of the DNB groups. -
Crystallization (Vapor Diffusion Method):
-
Dissolve 20 mg of the carbamate in a "good" solvent: Acetone or THF (polar aprotic).
-
Place in an inner vial.
-
Place the inner vial into a larger jar containing the "anti-solvent": Pentane or Hexane .
-
Mechanism: The volatile anti-solvent slowly diffuses into the acetone, increasing supersaturation gradually. This promotes the formation of few, large nuclei rather than precipitation.
-
Phase 2: Data Collection (The Critical Step)
Standard: Mo-K
-
Mounting: Select a crystal approx.
mm. Mount on a MiTeGen loop using Paratone oil. -
Cryo-Cooling (Essential):
-
Set temperature to 100 K.
-
Reasoning: Nitro groups (
) are notorious for rotational disorder at room temperature. Cooling reduces atomic thermal vibration parameters ( ), preventing "smeared" electron density maps.
-
-
Strategy: Collect a full sphere of data (completeness > 99%) to ensure high redundancy. This improves the signal-to-noise ratio (
).
Phase 3: Structure Solution & Refinement
Software: SHELXT (Solution) and SHELXL (Refinement) via Olex2 GUI.
-
Solution: Use Intrinsic Phasing (SHELXT). The heavy oxygen/nitrogen atoms of the DNB group provide strong diffraction power.
-
Refinement:
-
Refine all non-hydrogen atoms anisotropically.
-
H-Bond Check: Locate the carbamate N-H proton in the difference Fourier map. Do not geometrically fix it immediately; attempt to refine its coordinates to confirm hydrogen bonding to the carbonyl oxygen or nitro group oxygen.
-
Disorder Handling: If the allyl tail shows high thermal ellipsoids, model it over two positions using PART instructions and free variable occupancies.
-
Part 3: Visualization of the Workflow
The following diagram outlines the decision logic and workflow for determining the structure, emphasizing the "Go/No-Go" validation checkpoints.
Figure 1: Strategic workflow for structural determination. Green nodes indicate critical experimental success steps; Red diamonds indicate decision gates.
Part 4: Expected Structural Features (Data Interpretation)
When analyzing the final structure of allyl(3,5-dinitrobenzyl)carbamate , the "performance" of the crystal packing is defined by these specific interactions. You must validate your solution against these expected motifs:
-
Hydrogen Bonding (The Anchor):
-
Expect a classical N-H...O=C hydrogen bond (approx. 2.8–3.0 Å).
-
The carbamate nitrogen acts as the donor, and the carbonyl oxygen of a neighboring molecule acts as the acceptor, typically forming infinite 1D chains (motif
in graph set notation).
-
-
-
Stacking (The DNB Effect):-
The electron-deficient 3,5-dinitrobenzyl rings will stack parallel to one another.
-
Look for centroid-to-centroid distances of 3.5–3.8 Å . This "stacking" is what makes DNB derivatives crystallize so well compared to plain allyl carbamates.
-
-
Allyl Conformation:
-
The allyl group (
) will likely adopt a syn-periplanar or anti-periplanar conformation relative to the carbamate oxygen to minimize steric clash with the benzyl ring.
-
References
-
Groom, C. R., et al. (2016). "The Cambridge Structural Database."[1] Acta Crystallographica Section B. [Link]
-
Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C. [Link]
- Bernstein, J. (2002). "Polymorphism in Molecular Crystals." Oxford University Press. (Standard text for understanding crystal packing forces).
-
Dolomanov, O. V., et al. (2009). "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography. [Link]
- Spek, A. L. (2009). "Structure validation in chemical crystallography." Acta Crystallographica Section D.
Sources
Safety Operating Guide
Tert-butyl allyl(3,5-dinitrobenzyl)carbamate proper disposal procedures
Executive Summary
This guide outlines the critical disposal and handling protocols for Tert-butyl allyl(3,5-dinitrobenzyl)carbamate . This is not standard organic waste. The presence of the 3,5-dinitrobenzyl moiety classifies this compound as an energetic material precursor with shock-sensitive and oxidative potential.
IMMEDIATE ACTION REQUIRED:
-
Do NOT mix with acetone or ketones (Explosion Risk: Janovsky Reaction).
-
Do NOT mix with strong bases or reducing agents.
-
Do NOT concentrate to dryness if peroxides or shock sensitivity is suspected.
Hazard Identification & Mechanism
To safely dispose of this compound, you must understand the competing reactivities of its three functional groups.
| Functional Group | Hazard Class | Mechanism of Danger |
| 3,5-Dinitrobenzyl | High Energy / Oxidizer | Polynitro aromatics are electron-deficient. Upon contact with electron donors (bases, ketones), they form unstable Meisenheimer complexes (Janovsky reaction) that can detonate. They are also shock-sensitive in dry, crystalline form. |
| Tert-butyl carbamate (Boc) | Flammable / Gas Evolution | Acid-labile. Contact with strong acids (HCl, TFA) releases isobutylene gas and CO₂, causing rapid pressure buildup and potential vessel rupture. |
| Allyl Group | Polymerizable | Contains a terminal alkene. Long-term storage without stabilizers can lead to peroxide formation or exothermic polymerization. |
Pre-Disposal Stabilization & Segregation
Before moving the material to waste, you must stabilize it. Never dispose of the pure solid directly into a general waste drum.
Step 1: Solvation (Desensitization)
-
Objective: Reduce shock sensitivity.
-
Protocol: Dissolve the solid in a compatible, non-ketone solvent.
-
Preferred Solvents: Dichloromethane (DCM), Ethyl Acetate, or Toluene.
-
Forbidden Solvents: Acetone, Methyl Ethyl Ketone (MEK), or any alkaline solution.
-
-
Target Concentration: Dilute to <10% w/v.
Step 2: Chemical Segregation
Use the following matrix to ensure the waste stream does not trigger a reaction inside the drum.
| Incompatible Material | Resulting Hazard |
| Strong Bases (NaOH, KOH, Amines) | Explosion. Forms explosive salts via nucleophilic aromatic substitution. |
| Acetone / Ketones | Violent Reaction. Forms deep purple/blue Janovsky complexes that are thermally unstable. |
| Strong Acids | Pressure/Fumes. Decomposes the Boc group; releases flammable gas. |
| Reducing Agents (Hydrides) | Heat/Fire. Vigorous exothermic reduction of nitro groups. |
Disposal Workflow (Decision Logic)
The following flowchart dictates the operational procedure based on the state of the material.
Figure 1: Operational decision tree for the disposal of dinitrobenzyl-carbamate derivatives. Note the critical checkpoint for ketone solvents.
Step-by-Step Disposal Protocol
Scenario A: Disposal of Pure Compound (Solid)
-
PPE: Wear nitrile gloves (double gloved), safety goggles, and a lab coat. Work in a fume hood.
-
Dilution: Dissolve the compound in Dichloromethane or Toluene to a concentration of approximately 5-10%.
-
Why? Desensitizes the nitro group against friction/shock.
-
-
Container: Transfer to a High-Density Polyethylene (HDPE) or glass waste container.
-
Labeling: Affix a hazardous waste label.
-
Constituents: "Halogenated Solvent (if DCM used), Tert-butyl allyl(3,5-dinitrobenzyl)carbamate."
-
Hazard Checkboxes: Ignitable, Toxic.
-
Special Note: Write "NITROAROMATIC - POTENTIAL ENERGETIC" clearly on the tag.
-
-
Disposal: Move to the Satellite Accumulation Area for incineration pickup.
Scenario B: Disposal of Reaction Mixtures
-
Quenching: If the reaction used reagents like NaH or LiAlH4, quench carefully with an alcohol (Methanol/Ethanol) before adding the mixture to the waste container.
-
Warning: Ensure the quench is complete and cool before combining with the nitro-compound to avoid thermal runaway.
-
-
pH Check: Ensure the waste solution is Neutral (pH 6-8) .
-
Stream Selection: Segregate into the "High BTU / Incineration" waste stream. Do not pour down the drain.
Regulatory & Compliance (RCRA)
In the United States, this waste must be characterized under the Resource Conservation and Recovery Act (RCRA) .[3][4][5]
-
Characteristic Codes:
-
D001 (Ignitable): Due to the solvent (Toluene/Ethyl Acetate) and the Boc group.
-
D003 (Reactive): Potential classification if the dinitro content is high enough to be considered explosive. Always err on the side of caution and declare it as such to the waste handler.
-
-
P-List / U-List: While this specific molecule is likely not explicitly listed, its parent compounds (nitro-derivatives) often trigger strict scrutiny.
Emergency Contingencies
-
Spill (Solid): Do not sweep dry. Dampen with toluene or oil to desensitize, then wipe up with chemically resistant pads.
-
Spill (Liquid): Absorb with vermiculite or clay. Do not use paper towels (nitro compounds + cellulose = flammability risk).
-
Skin Contact: Wash immediately with soap and water. Nitro compounds absorb rapidly through the skin and cause methemoglobinemia (blue skin/lips).
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]
-
Bretherick, L. (2017). Bretherick's Handbook of Reactive Chemical Hazards. Elsevier. (Reference for Nitroaromatic/Alkali interaction - "Janovsky Reaction"). [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. OSHA.gov. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
